Ethyl 3,5-dimethylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11(12)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAAVLXHNOZMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175482 | |
| Record name | Ethyl 3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21239-29-2 | |
| Record name | Benzoic acid, 3,5-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21239-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,5-dimethylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021239292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,5-dimethylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3,5-DIMETHYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRU6AP4TDJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Ethyl 3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the key physical properties of Ethyl 3,5-dimethylbenzoate (CAS No. 21239-29-2), an aromatic ester of significant interest in various chemical and pharmaceutical research domains. The following sections present quantitative data in a structured format and outline the experimental protocols for their determination, ensuring a thorough understanding for laboratory applications.
Core Physical and Chemical Data
This compound is a liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [2] |
| Appearance | Liquid[1] |
| Boiling Point | Not explicitly found |
| Density | Not explicitly found |
| Refractive Index | Not explicitly found |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as alcohols, ethyl acetate, chloroform, and hexane.[3] |
| Melting Point | Not applicable (liquid at room temperature) |
Experimental Protocols for Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.
Methodology: Capillary Method
This micro-method is suitable for determining the boiling point of small quantities of a liquid.
-
Apparatus: Thiele tube or a beaker with a high-boiling point oil (e.g., mineral oil or silicone oil), thermometer, a small test tube, a capillary tube (sealed at one end), and a heating source (Bunsen burner or heating mantle).
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in the oil bath within the Thiele tube or beaker.
-
The oil bath is heated gently and stirred continuously to ensure uniform temperature distribution.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the oil bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Density
Density is the mass of a substance per unit volume. It is an intensive property that can aid in substance identification and purity assessment.
Methodology: Pycnometer Method
A pycnometer is a flask with a close-fitting ground glass stopper with a fine bore through its center, which allows for the measurement of a precise volume.
-
Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.
-
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed (m₁).
-
The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried. The pycnometer filled with water is weighed (m₂).
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The same procedure of thermal equilibration and weighing is followed for the sample (m₃).
-
The density of water (ρ_water) at the experimental temperature is obtained from reference tables.
-
The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
-
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property that is sensitive to temperature and the wavelength of light used.
Methodology: Abbe Refractometer
The Abbe refractometer is a common laboratory instrument for the high-precision measurement of the refractive index of liquids.
-
Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp, λ = 589 nm).
-
Procedure:
-
The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of this compound are placed on the surface of the measuring prism.
-
The prisms are closed and locked.
-
The instrument is connected to the constant temperature water bath to maintain a stable temperature.
-
The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The dispersion correction knob is adjusted to eliminate any color fringes and to obtain a sharp borderline between the light and dark fields.
-
The measurement knob is turned until the borderline is centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Qualitative and Semi-Quantitative Determination
-
Apparatus: Test tubes, vortex mixer, and a range of solvents (e.g., water, ethanol, acetone, hexane).
-
Procedure for Qualitative Assessment:
-
A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).
-
The mixture is agitated using a vortex mixer for a set period.
-
The mixture is visually inspected for the presence of a single, clear phase (indicating solubility) or two distinct phases/cloudiness (indicating insolubility or partial solubility).
-
-
Procedure for Semi-Quantitative Assessment:
-
To a known volume of solvent, small, incremental amounts of this compound are added.
-
After each addition, the mixture is thoroughly agitated until the solute dissolves completely.
-
The process is continued until the addition of more solute results in a saturated solution where no more solute dissolves.
-
The solubility can then be expressed in terms of grams of solute per 100 mL of solvent.
-
This guide provides foundational data and standardized methodologies to support the work of researchers and professionals in the fields of chemistry and drug development. The accurate determination of these physical properties is crucial for the successful design and execution of experiments, synthesis, and formulation activities involving this compound.
References
Ethyl 3,5-dimethylbenzoate CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the chemical properties, synthesis, and analytical characterization of Ethyl 3,5-dimethylbenzoate. While this compound is available as a chemical reagent, public domain information regarding its specific biological activity and applications in drug development is limited. This document summarizes the available data and provides representative experimental protocols.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 21239-29-2 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,5-Dimethylbenzoic acid ethyl ester, Benzoic acid, 3,5-dimethyl-, ethyl ester | [1] |
Synthesis of this compound
This compound can be synthesized via the Fischer esterification of 3,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The following is a representative experimental protocol adapted from general esterification procedures.[5][6]
Experimental Protocol: Fischer Esterification
Materials:
-
3,5-Dimethylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3,5-dimethylbenzoic acid and an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then diluted with water and a suitable organic solvent, such as diethyl ether.
-
Neutralization: The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize any unreacted acid and the sulfuric acid catalyst.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude this compound can be purified by vacuum distillation.
Below is a generalized workflow for the synthesis and purification of this compound.
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.
GC-MS Data
Publicly available mass spectrometry data for this compound shows the following top five peaks in the mass spectrum:
| m/z | Relative Intensity |
| 133 | 99.99 |
| 178 | 42.20 |
| 105 | 29.20 |
| 150 | 24.40 |
| 134 | 14.10 |
Data obtained from PubChem.[1]
Representative GC-MS Protocol
The following is a general GC-MS protocol that can be adapted for the analysis of this compound.[7][8]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC 7890B with MSD 5977A).
GC Conditions:
-
Column: Restek Rtx-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 80°C for 2 minutes, then ramp at 5°C/min to 300°C, and hold for 14 minutes.
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Voltage: 70 eV.
-
Scan Range: 50-600 m/z.
Biological Activity and Applications in Drug Development
Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities, mechanisms of action, or involvement in signaling pathways of this compound. While some sources describe it as a quinoline derivative, this is likely a database error as its structure does not contain a quinoline ring system.[9][10] Its primary documented use is in preparative chemistry as a building block for the synthesis of other organic compounds.[9][10]
For context, benzoates as a chemical class are known for their use as preservatives in food and cosmetics, with their primary mechanism of antimicrobial action being the disruption of microbial metabolic functions.[4][11] Certain substituted benzoates and their derivatives have been investigated for a wide range of biological activities. For instance, parabens (esters of p-hydroxybenzoic acid) have been computationally assessed for their pharmacokinetic properties and potential to interact with cytochrome P450 enzymes.[12] However, it is crucial to emphasize that these general activities of related compounds may not be extrapolated to this compound without specific experimental validation.
Due to the absence of data on its biological effects, no signaling pathway or experimental workflow diagrams for biological applications can be provided at this time. Further research is required to elucidate any potential pharmacological relevance of this compound.
References
- 1. This compound | C11H14O2 | CID 88834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 21239-29-2(this compound) | Kuujia.com [kuujia.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. scribd.com [scribd.com]
- 6. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. scispace.com [scispace.com]
- 9. 3,5-Dimethylbenzoic acid ethyl ester | 21239-29-2 | FD70533 [biosynth.com]
- 10. 3,5-Dimethylbenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]
- 11. 3,5-Dimethylbenzoate | C9H9O2- | CID 6946311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens [jscimedcentral.com]
Synthesis of Ethyl 3,5-dimethylbenzoate from 3,5-dimethylbenzoic acid: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis of ethyl 3,5-dimethylbenzoate from 3,5-dimethylbenzoic acid. The primary method detailed is the Fischer-Speier esterification, a robust and widely utilized acid-catalyzed reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed experimental protocol, a summary of quantitative data for analogous reactions, and a visual representation of the experimental workflow.
Introduction
This compound is an aromatic ester with applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and materials science sectors. Its synthesis is most commonly achieved through the esterification of 3,5-dimethylbenzoic acid with ethanol. The Fischer-Speier esterification is the preferred method for this transformation due to its operational simplicity and cost-effectiveness.[1][2] This reaction involves the use of an acid catalyst, typically sulfuric acid, and an excess of the alcohol to drive the reaction equilibrium towards the formation of the ester product.[1][2]
Reaction and Mechanism
The synthesis of this compound is achieved by the reaction of 3,5-dimethylbenzoic acid with ethanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. The overall reaction is shown below:
3,5-dimethylbenzoic acidEthanolEthyl 3,5-dimethylbenzoateWater
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. The use of excess ethanol shifts the equilibrium to favor the product, in accordance with Le Châtelier's principle.
Experimental Protocol: Fischer-Speier Esterification
The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for analogous aromatic carboxylic acids.
3.1. Materials and Equipment:
-
3,5-Dimethylbenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.2. Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzoic acid (1.0 equivalent) in an excess of absolute ethanol, which serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. Maintain the reflux for a period of 2 to 24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[1][2]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1][2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.[1]
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel to obtain the pure ester.[1]
Quantitative Data
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| 4-Benzyloxy-3,5-dimethylbenzoic acid | Methanol | H₂SO₄ | 12 - 24 | Reflux (~65) | 60 - 80 |
| 3,5-Dimethoxybenzoic acid | Ethanol | H₂SO₄ | 2 - 45 | Reflux | Not specified |
| Benzoic acid | Ethanol | H₂SO₄ | 1.5 | 85 | 80.1 |
| Hydroxy acid | Ethanol | H₂SO₄ | 2 | Reflux | 95 |
Table 1: Summary of Quantitative Data for Analogous Fischer-Speier Esterification Reactions.[1][2][3]
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 3,5-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 169-171 | - | White to light yellow crystalline powder |
| This compound | C₁₁H₁₄O₂ | 178.23 | - | 120 @ 10 mmHg | Liquid |
Table 2: Physicochemical Properties of the Reactant and Product.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedure and the reaction pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for Fischer-Speier esterification.
References
A Technical Guide to the Spectroscopic Analysis of Ethyl 3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3,5-dimethylbenzoate (CAS No: 21239-29-2), a key organic compound. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.
Molecular Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₁H₁₄O₂[1]
-
Molecular Weight: 178.23 g/mol [1]
-
Synonyms: 3,5-Dimethylbenzoic acid ethyl ester[1]
Spectroscopic Data
The following sections present the spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted values based on the analysis of structurally similar compounds, as direct experimental spectra for this compound were not available in the searched databases. These predictions are intended to guide spectral interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | Singlet | 2H | Aromatic H (positions 2, 6) |
| ~7.1 | Singlet | 1H | Aromatic H (position 4) |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~2.3 | Singlet | 6H | Aromatic -CH₃ (positions 3, 5) |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Ester) |
| ~138 | Aromatic C (positions 3, 5) |
| ~131 | Aromatic C (position 1) |
| ~130 | Aromatic C (position 4) |
| ~127 | Aromatic C (positions 2, 6) |
| ~61 | -OCH₂CH₃ |
| ~21 | Aromatic -CH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium-Strong | C-H stretch (aromatic and aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=C stretch (aromatic ring) |
| ~1250, ~1100 | Strong | C-O stretch (ester) |
Data obtained from neat and ATR-IR techniques using a Bruker Tensor 27 FT-IR instrument.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 178 | 42.2% | [M]⁺ (Molecular Ion) |
| 150 | 24.4% | [M - C₂H₄]⁺ |
| 133 | 99.9% | [M - OCH₂CH₃]⁺ (Base Peak) |
| 105 | 29.2% | [C₇H₅O]⁺ |
| 134 | 14.1% | [M - C₂H₅O + H]⁺ |
Data acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) at 70 eV.[1]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.
FT-IR Spectroscopy Protocol (ATR Method)
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory to account for atmospheric and instrument absorptions.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. The number of scans can be varied to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition, typically 250 °C.
-
Oven Program: A temperature gradient is used to separate components. For example, start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).
-
Source and Transfer Line Temperatures: Typically set around 230 °C and 280 °C, respectively.
-
-
Data Analysis: The resulting chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can then be analyzed to identify the molecular ion and fragmentation pattern.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Solubility of Ethyl 3,5-dimethylbenzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3,5-dimethylbenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, qualitative expectations in common organic solvents, and a detailed experimental protocol for quantitative determination.
Introduction to the Solubility of this compound
This compound is an aromatic ester. Its solubility is primarily dictated by its molecular structure, which features a largely non-polar benzene ring substituted with two methyl groups and an ethyl ester group. The ester functional group introduces a degree of polarity through its carbonyl (C=O) and ether-like (C-O-C) linkages. However, the overall character of the molecule is predominantly non-polar or weakly polar.
Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of common organic solvents and poor solubility in highly polar solvents like water. Esters are generally miscible with many organic solvents, a characteristic that is anticipated for this compound as well.[1][2][3] The presence of the hydrocarbon backbone (the benzene ring with methyl and ethyl groups) suggests that it will be readily solvated by non-polar and moderately polar organic solvents.[4]
Expected Qualitative Solubility
The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents, based on the solubility of structurally similar compounds such as ethyl benzoate, methyl benzoate, and propyl benzoate.[1][2][3][5][6][7][8] It is important to note that these are predictions and should be confirmed by experimental data.
| Solvent Classification | Solvent Name | Expected Solubility | Rationale |
| Polar Protic | Ethanol | High / Miscible | The ethyl group of the solvent is compatible with the ethyl ester and the overall non-polar character of the solute. |
| Methanol | High / Miscible | Similar to ethanol, the alkyl nature of methanol is compatible with the solute.[9][10] | |
| Polar Aprotic | Acetone | High / Miscible | The ketone group in acetone can interact with the ester group of the solute, and its overall polarity is suitable for dissolving aromatic esters.[8] |
| Ethyl Acetate | High / Miscible | As an ester itself, ethyl acetate has a similar polarity profile to this compound, making it an excellent solvent.[5] | |
| Dichloromethane | High / Miscible | A versatile solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity. | |
| Non-Polar | Toluene | High / Miscible | The aromatic nature of toluene is highly compatible with the benzene ring of this compound. |
| Hexane | High / Miscible | A non-polar aliphatic hydrocarbon that will readily dissolve the non-polar regions of the solute.[5][8] | |
| Highly Polar | Water | Low / Insoluble | The large non-polar surface area of the molecule and its inability to form strong hydrogen bonds with water lead to poor aqueous solubility.[1][2][3][11] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[12]
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, let the vial stand undisturbed in the temperature-controlled environment to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical instrument.
-
Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
References
- 1. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CAS 2315-68-6: Propyl benzoate | CymitQuimica [cymitquimica.com]
- 7. Propyl Benzoate | C10H12O2 | CID 16846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to Ethyl 3,5-dimethylbenzoate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,5-dimethylbenzoate is an aromatic ester with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals and other specialty chemicals. This document provides a comprehensive overview of its history, physicochemical properties, and synthesis. While a singular moment of "discovery" is not well-documented, its existence is a logical consequence of the development of its parent acid, 3,5-dimethylbenzoic acid, and the advent of classical esterification methods in the late 19th century. This guide presents detailed experimental protocols for both historical and contemporary synthetic routes, extensive quantitative data, and visual diagrams of reaction pathways and experimental workflows to serve as a valuable resource for laboratory and development professionals.
Historical Context and "Discovery"
The history of this compound is intrinsically linked to the synthesis of its precursor, 3,5-dimethylbenzoic acid (also known as mesitylenic acid), and the development of general esterification techniques. While there is no definitive record of a specific "discovery" of this compound, its synthesis would have become a routine procedure following the establishment of reliable methods for producing 3,5-dimethylbenzoic acid and the groundbreaking work on esterification by Emil Fischer and Arthur Speier.
The parent acid, 3,5-dimethylbenzoic acid, can be synthesized from mesitylene (1,3,5-trimethylbenzene) through oxidation. An early method involved the reflux of mesitylene with nitric acid, a process that yields a mixture of acids that require further purification.[1]
The most significant development enabling the synthesis of this compound was the Fischer-Speier esterification , first described in 1895. This acid-catalyzed reaction between a carboxylic acid and an alcohol provided a direct and efficient method for producing esters. Given the availability of 3,5-dimethylbenzoic acid and ethanol, and the widespread adoption of the Fischer-Speier method, it is highly probable that this compound was first synthesized in the late 19th or early 20th century as a straightforward application of this seminal reaction.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound and its precursor is essential for their application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21239-29-2 | [2] |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [3][4] |
| Appearance | Liquid | [2] |
| Boiling Point | 120 °C at 10 mmHg | [5] |
| Density | 1.113 g/cm³ | [5] |
| Refractive Index | 1.5090 | [5] |
| Solubility | Insoluble in water, soluble in organic solvents. |
Table 2: Physicochemical Properties of 3,5-Dimethylbenzoic Acid
| Property | Value | Source |
| CAS Number | 499-06-9 | [6][7][8] |
| Molecular Formula | C₉H₁₀O₂ | [6][7] |
| Molecular Weight | 150.17 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Melting Point | 168-172 °C | [7] |
| Boiling Point | ~300 °C (decomposes) | [7] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and hot benzene. | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Spectrum | Key Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the aromatic protons, along with a singlet for the two methyl groups on the benzene ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons, including the distinct signals for the methyl-substituted and unsubstituted ring carbons. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ester group, typically around 1720 cm⁻¹. |
Experimental Protocols for Synthesis
The synthesis of this compound is most commonly achieved through the esterification of 3,5-dimethylbenzoic acid. Below are protocols for a historical method and a more contemporary approach.
Historical Synthesis: Fischer-Speier Esterification
This method is based on the original acid-catalyzed esterification procedure.
Objective: To synthesize this compound from 3,5-dimethylbenzoic acid and ethanol using a sulfuric acid catalyst.
Materials:
-
3,5-dimethylbenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 3,5-dimethylbenzoic acid (1.0 equivalent) and a significant excess of absolute ethanol (e.g., 5-10 equivalents), which acts as both reactant and solvent.
-
Add a few boiling chips to the flask.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of the carboxylic acid) to the mixture while swirling.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel containing water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Modern Synthetic Approach
Modern methods may employ milder catalysts or coupling agents to improve yields and reduce harsh reaction conditions, although the fundamental principle remains the same.
Objective: To synthesize this compound using a thionyl chloride-mediated esterification.
Materials:
-
3,5-dimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Absolute ethanol
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Pyridine (optional, as a catalyst and acid scavenger)
Equipment:
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer with stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,5-dimethylbenzoic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of pyridine (optional).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.1-1.2 equivalents) dropwise.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of HCl gas ceases. This step forms the acyl chloride intermediate.
-
In a separate flask, prepare a solution of absolute ethanol (1.5-2.0 equivalents) in anhydrous dichloromethane.
-
Cool the acyl chloride solution back down in an ice bath and slowly add the ethanolic solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or vacuum distillation.
Visualizing the Chemistry
Diagrams are provided to illustrate the key chemical transformation and the general laboratory workflow.
Caption: Mechanism of Fischer-Speier Esterification.
Caption: General Experimental Workflow for Synthesis.
Applications and Future Directions
This compound serves as a valuable building block in organic synthesis. Its structure can be found in more complex molecules investigated in medicinal chemistry and materials science. For drug development professionals, understanding the synthesis and properties of such intermediates is crucial for the efficient design and production of novel active pharmaceutical ingredients. Future research may explore its use in the development of new polymers, agrochemicals, and as a starting material for the synthesis of complex natural products.
Conclusion
While the precise moment of its first synthesis is not historically marked, this compound is a product of foundational organic chemistry principles. This guide has provided a detailed technical overview of its properties, historical context, and synthetic methodologies. The tabulated data, detailed protocols, and visual diagrams offer a comprehensive resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating a deeper understanding and practical application of this versatile compound.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C11H14O2 | CID 88834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. 21239-29-2(this compound) | Kuujia.com [kuujia.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. 3,5-Dimethylbenzoic acid 99 499-06-9 [sigmaaldrich.com]
Unlocking the Potential of Substituted Ethyl Benzoates: A Technical Guide for Researchers
A comprehensive overview of the burgeoning research applications of substituted ethyl benzoates, detailing their therapeutic potential and versatile utility in drug discovery and materials science.
Substituted ethyl benzoates, a class of organic compounds characterized by an ethyl ester of a benzoic acid core with various functional group modifications, are emerging as a versatile scaffold in scientific research. Their inherent chemical properties, coupled with the ability to readily modify their structure, have led to the discovery of a wide range of biological activities and material applications. This technical guide provides an in-depth exploration of the current research landscape, focusing on their applications as anti-inflammatory, anticancer, and antimicrobial agents, as well as their role as enzyme inhibitors and local anesthetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising class of molecules.
Therapeutic Applications in Drug Discovery
Substituted ethyl benzoates have demonstrated significant potential across various therapeutic areas, primarily driven by their ability to interact with specific biological targets.
Anti-inflammatory and Analgesic Activity
A significant area of investigation for substituted ethyl benzoates is in the development of novel anti-inflammatory and analgesic agents. These compounds have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of the inflammatory response.
A notable example involves ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. Studies have revealed that different polymorphic forms of this compound exhibit varying degrees of anti-inflammatory and analgesic effects. The monoclinic form, in particular, has been shown to be a powerful analgesic and anti-inflammatory agent, exceeding the efficacy of established drugs like Piroxicam and Meloxicam at similar doses in preclinical models.
Table 1: Anti-inflammatory and Analgesic Activity of Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Derivatives
| Compound | Polymorphic Form | Anti-inflammatory Effect | Analgesic Effect |
| 1-ethyl-substituted ester | - | Weak | Moderate |
| Unsubstituted analog | Orthorhombic | Weak | Moderate |
| Unsubstituted analog | Monoclinic | Potent | Potent |
Anticancer Activity
The cytotoxic potential of substituted ethyl benzoates against various cancer cell lines has garnered considerable attention. Research has focused on their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
One promising compound, ethyl 4-[(4-methylbenzyl)oxy] benzoate, has exhibited notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells.[1] In vivo studies have demonstrated significant tumor growth inhibition and increased survival time in animal models.[1] The mechanism of action involves the induction of apoptosis through the activation of pro-apoptotic genes (p53, Bax, Parp, Caspase-3, -8, -9) and the inactivation of the anti-apoptotic gene Bcl-2.[1]
Table 2: In Vivo Anticancer Activity of Ethyl 4-[(4-methylbenzyl)oxy] benzoate
| Treatment Dose | Cell Growth Inhibition (%) |
| 0.5 mg/kg | 40.70 |
| 1.0 mg/kg | 58.98 |
| Cisplatin (1.0 mg/kg) | 59.2 |
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate. Ethyl 4-[(4-methylbenzyl)oxy] benzoate appears to shift this balance towards apoptosis by downregulating Bcl-2, thereby promoting the release of cytochrome c from the mitochondria and subsequent caspase activation.
Enzyme Inhibition
Substituted ethyl benzoates have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.
Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. A series of ethyl 4-(3-benzoylthioureido)benzoates has been synthesized and evaluated for their urease inhibitory activities.[2] Several compounds in this series were found to be potent inhibitors of the urease enzyme, with IC50 values in the sub-micromolar range, making them significantly more potent than standard inhibitors.[2]
Table 3: Urease Inhibitory Activity of Ethyl 4-(3-benzoylthioureido)benzoates
| Compound | Substitution on Benzoyl Ring | IC50 (µM) |
| 1f | 2-Chloro | 0.21 |
| 1g | 2-Bromo | 0.13 |
| Standard (Thiourea) | - | 21.0 |
Phospholipase A2 (PLA2) enzymes are involved in inflammatory processes and are considered therapeutic targets. Thioesters derived from 2-sulfenyl ethyl acetate, which are structurally related to substituted ethyl benzoates, have been synthesized and shown to inhibit PLA2 activity.
Table 4: PLA2 Inhibitory Activity of 2-Sulfenyl Ethyl Acetate Derivatives
| Compound | Substitution | IC50 (µM) |
| I | 4-Nitro | 193.2 |
| II | 3-Nitro | 305.4 |
| III | 4-Chloro | 132.7 |
Local Anesthetic Activity
Derivatives of ethyl 4-aminobenzoate (benzocaine) have been a cornerstone in the development of local anesthetics.[1] By modifying the structure of benzocaine, researchers have designed and synthesized novel benzoate compounds with improved local anesthetic effects.[1] These compounds act by reversibly blocking nerve impulse conduction.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Ethyl 4-(3-benzoylthioureido)benzoates[2]
-
Preparation of Acid Chlorides: Substituted benzoic acids are converted to their corresponding acid chlorides.
-
Formation of Benzoyl Isothiocyanate: The acid chlorides are treated with potassium thiocyanate in acetone.
-
Reaction with Ethyl 4-aminobenzoate: The resulting benzoyl isothiocyanate is refluxed with ethyl 4-aminobenzoate for 1-2 hours to yield the final ethyl 4-(3-benzoylthioureido)benzoate derivatives.
Urease Inhibition Assay[3][4]
-
Enzyme and Substrate Preparation: A solution of Jack bean urease and a urea substrate solution are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Incubation: The enzyme solution is pre-incubated with the test compounds (substituted ethyl benzoates) at various concentrations for a specified time.
-
Reaction Initiation: The urea substrate is added to initiate the enzymatic reaction.
-
Ammonia Quantification: The amount of ammonia produced is quantified using the Berthelot method, where the absorbance of the resulting indophenol blue is measured spectrophotometrically at approximately 625 nm.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of urease activity (IC50) is determined.
In Vivo Anti-inflammatory and Analgesic Assays
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test compounds (substituted ethyl benzoates) are administered orally or intraperitoneally.
-
Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animal Model: Mice are commonly used.
-
Compound Administration: The test compounds are administered to the animals.
-
Observation: At specific time intervals after drug administration, the animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the paws or jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.
In Vitro Cytotoxicity and Apoptosis Assays
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted ethyl benzoate compounds for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (concentration causing 50% inhibition of cell growth) is calculated.
-
Cell Treatment: Cells are treated with the test compound.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Cell Treatment and Fixation: Cells are treated with the test compound and then fixed (e.g., with cold 70% ethanol).
-
Staining: The fixed cells are stained with a DNA-intercalating dye such as Propidium Iodide (PI), which also requires RNase treatment to remove RNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Conclusion and Future Directions
The diverse biological activities of substituted ethyl benzoates highlight their significant potential as a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of inflammation, cancer, and microbial infection warrants further investigation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity for specific biological targets. Furthermore, exploring novel substitutions on the ethyl benzoate core could lead to the discovery of compounds with unique pharmacological profiles and novel mechanisms of action. The continued exploration of this chemical space holds great promise for addressing unmet needs in medicine and beyond.
References
- 1. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking studies and in vitro screening of ethyl 4-(3-benzoylthioureido) benzoates as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 3,5-Dimethylbenzoate: A Comprehensive Technical Guide for Chemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,5-dimethylbenzoate is a key aromatic ester that serves as a versatile chemical intermediate in the synthesis of a wide range of organic molecules. Its unique structural features, including the disubstituted benzene ring, make it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the properties, synthesis, and reactivity of this compound, with a focus on its role as a chemical intermediate. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to support researchers and professionals in its application.
Chemical Properties and Spectroscopic Data
This compound is a colorless liquid with a characteristic odor. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| CAS Number | 21239-29-2 | [1] |
| Density | 1.014 g/cm³ | [1] |
| Boiling Point | 120 °C at 10 mmHg | [1] |
| Flash Point | 92 °C | [1] |
| Refractive Index | 1.5090 | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
1.1.1. 1H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the ethyl group protons, and the methyl group protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | s | 2H | Ar-H (H2, H6) |
| ~7.1 | s | 1H | Ar-H (H4) |
| 4.36 | q | 2H | -OCH₂CH₃ |
| 2.33 | s | 6H | Ar-(CH₃)₂ |
| 1.38 | t | 3H | -OCH₂CH₃ |
1.1.2. 13C NMR Spectroscopy
The carbon NMR spectrum provides insights into the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~166.8 | C=O (Ester) |
| ~138.0 | Ar-C (C3, C5) |
| ~132.0 | Ar-C (C1) |
| ~128.0 | Ar-C (C2, C6) |
| ~127.5 | Ar-C (H4) |
| ~60.9 | -OCH₂CH₃ |
| ~21.2 | Ar-CH₃ |
| ~14.3 | -OCH₂CH₃ |
1.1.3. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.
| m/z | Proposed Fragment | Relative Intensity |
| 178 | [M]⁺ | Moderate |
| 150 | [M - C₂H₄]⁺ | High |
| 133 | [M - OC₂H₅]⁺ | Base Peak |
| 105 | [C₇H₅O]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Low |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
Materials:
-
3,5-Dimethylbenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylbenzoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 5-10 eq).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
This compound as a Chemical Intermediate
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its ester functionality allows for a variety of chemical transformations.
Key Reactions
3.1.1. Grignard Reaction
This compound readily reacts with Grignard reagents to form tertiary alcohols. This is a powerful carbon-carbon bond-forming reaction.
Caption: Grignard reaction with this compound.
3.1.2. Reduction
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Reduction of this compound.
3.1.3. Hydrolysis
Under acidic or basic conditions, this compound can be hydrolyzed back to 3,5-dimethylbenzoic acid.[2]
Applications in Synthesis
3.2.1. Pharmaceutical Synthesis
Derivatives of 3,5-dimethylbenzoic acid are precursors to various pharmaceuticals. While specific examples directly starting from the ethyl ester are proprietary, the closely related acid is a known building block for compounds with potential therapeutic activities.
3.2.2. Agrochemical Synthesis
3,5-Dimethylbenzoic acid and its derivatives are important intermediates in the production of certain pesticides.[3] The ethyl ester can serve as a more reactive or soluble alternative to the carboxylic acid in certain synthetic steps.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its straightforward preparation via Fischer esterification and the reactivity of its ester group make it an important building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to aid researchers in its effective utilization.
References
The Natural Occurrence of Dimethylbenzoic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylbenzoic acid (DMBA) and its esters represent a class of aromatic compounds with documented presence in various natural sources, including plants, fungi, and as metabolites in microbial and animal systems. Their structural similarity to other biologically active benzoic acid derivatives has prompted interest in their potential pharmacological applications. This technical guide provides a comprehensive overview of the natural occurrence of DMBA isomers, summarizing available quantitative data, detailing experimental protocols for their isolation and identification, and illustrating relevant biochemical pathways. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Occurrence of Dimethylbenzoic Acid Isomers
The natural occurrence of dimethylbenzoic acid is isomer-specific, with certain isomers being more frequently reported in nature than others. The primary sources identified are plants and microorganisms, in addition to their formation as metabolic byproducts of anthropogenic compounds in animal systems.
2,4-Dimethylbenzoic Acid
-
Fungal Metabolite: 2,4-Dimethylbenzoic acid has been identified as a metabolite in the yeast Saccharomyces cerevisiae[1][2]. It is also produced by the fungus Cephalosporium sp. AL031, which has been noted for producing various secondary metabolites with antibacterial activities[3][4][5][6][7].
-
Animal Metabolite: This isomer is a known metabolite of pseudocumene (1,2,4-trimethylbenzene), a component of some industrial solvents. Its presence has been quantified in the tissues and urine of rats following exposure to pseudocumene[3][4][8][9]. The compound exhibits antibacterial properties[3][4].
3,4-Dimethylbenzoic Acid
-
Plant Constituent: 3,4-Dimethylbenzoic acid has been identified in a number of plant species. Notably, it was found to constitute 2.1% of the essential oil from the flowers and leaves of Taiwanese Eryngium foetidum (Culantro)[10]. Its presence has also been reported in Viburnum cylindricum[11][12], Eucalyptus globulus, and various Actinidia species (kiwifruit)[11].
-
Microbial Metabolite: The bacterium Rhodococcus rhodochrous N75 is known to produce 3,4-dimethylbenzoic acid as a metabolite of dimethylbenzoate[11]. Furthermore, Pseudomonas putida strain DMB can utilize this acid as a sole carbon and energy source, indicating its role in microbial degradation pathways[11].
3,5-Dimethylbenzoic Acid
Current literature suggests that 3,5-dimethylbenzoic acid is not a naturally occurring metabolite in the traditional sense[13]. However, it has been detected in human blood as part of the "exposome," which encompasses all environmental exposures throughout an individual's life[13].
Other Isomers (2,3-, 2,5-, and 2,6-Dimethylbenzoic Acid)
These isomers are less commonly reported from primary natural sources like plants or fungi. They are, however, recognized as metabolites of trimethylbenzene isomers in animal urine, arising from occupational or environmental exposure[14].
Quantitative Data
Quantitative data on the natural abundance of dimethylbenzoic acid esters is limited. The available information is summarized in the table below.
| Isomer | Natural Source | Matrix | Concentration/Yield | Reference(s) |
| 3,4-Dimethylbenzoic Acid | Eryngium foetidum (Taiwanese origin) | Essential Oil (Flowers and Leaves) | 2.1% | [10] |
Note: The concentrations of dimethylbenzoic acid isomers as metabolites of trimethylbenzenes have been quantified in animal studies but are not included in this table as they do not represent de novo natural production.
Experimental Protocols
The following sections detail generalized methodologies for the extraction, isolation, and identification of dimethylbenzoic acid esters from natural sources. These protocols are based on established techniques in natural product chemistry and can be adapted for specific research needs.
Extraction and Isolation of Dimethylbenzoic Acids from Fungal Cultures
This protocol is suitable for the extraction of acidic metabolites from fungal fermentation broths, such as those of Cephalosporium sp. or Saccharomyces cerevisiae.
-
Fungal Cultivation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest. Incubate under optimal growth conditions (temperature, agitation, and duration) to promote the production of secondary metabolites[15][16].
-
Harvesting: Separate the fungal biomass from the culture broth by filtration[15]. The broth (for extracellular metabolites) and the mycelium (for intracellular metabolites) can be processed separately.
-
Acidification: Adjust the pH of the culture filtrate to approximately 2-3 using an acid such as hydrochloric acid. This protonates the carboxylic acid groups, increasing their solubility in organic solvents[15].
-
Solvent Extraction: Perform a liquid-liquid extraction of the acidified filtrate using a water-immiscible organic solvent like ethyl acetate. Repeat the extraction process three times to ensure a comprehensive recovery of the target compounds.
-
Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: Subject the crude extract to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC). Fractions containing the compound of interest can be further purified by preparative high-performance liquid chromatography (HPLC).
Analysis of Dimethylbenzoic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, including dimethylbenzoic acids.
-
Derivatization: To increase volatility and improve chromatographic peak shape, the carboxylic acid functional group of the dimethylbenzoic acids should be derivatized. A common method is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA)[14][17].
-
GC-MS Conditions (General):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used[12][18].
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to elute compounds with a range of boiling points[12].
-
Injector: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of approximately m/z 40-500[18][19].
-
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST)[18][20].
-
Quantification: For quantitative analysis, an internal standard (preferably a stable isotope-labeled analog of the analyte) is added to the sample prior to extraction and derivatization. A calibration curve is generated using standard solutions of the target analyte at known concentrations[17][21].
Signaling Pathways and Logical Relationships
While specific signaling pathways involving dimethylbenzoic acid esters are not yet well-defined, the following diagrams illustrate relevant general biochemical and experimental workflows.
Conclusion
The natural occurrence of dimethylbenzoic acid esters, while not widespread, is evident in specific plant and microbial species. The presence of 3,4-dimethylbenzoic acid in the essential oil of Eryngium foetidum and 2,4-dimethylbenzoic acid as a fungal metabolite are the most clearly documented instances. The limited quantitative data highlights a significant gap in the current understanding of the distribution and concentration of these compounds in nature. The provided experimental protocols offer a foundation for future research aimed at isolating and quantifying these molecules from their natural sources. Further investigation into the biosynthetic pathways and biological activities of dimethylbenzoic acid esters is warranted to fully explore their potential for applications in drug development and other scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-二甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Metabolites from the fungus Cephalosporium sp. AL031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Studies on chemical constituents of mycelium of fungus Cephalosporium sp. AL031(II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pjoes.com [pjoes.com]
- 9. Dimethylbenzoic Acid Isomers in Lung, Kidney, Liver and Urine of Rats after Single and Repeated Inhalation Exposure to Pseudocumene [pjoes.com]
- 10. A familiar ring to it: biosynthesis of plant benzoic acids [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Bioactive Metabolites From Acid-Tolerant Fungi in a Thai Mangrove Sediment [frontiersin.org]
- 17. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 18. banglajol.info [banglajol.info]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. metbio.net [metbio.net]
The Core Reactivity of the Ester Functional Group in Ethyl 3,5-dimethylbenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of the ester functional group in Ethyl 3,5-dimethylbenzoate. The presence of two methyl groups in the meta positions relative to the ester functionality introduces notable steric and electronic effects that influence its chemical behavior compared to unsubstituted ethyl benzoate. This document outlines the primary reactions—hydrolysis, transesterification, and reduction—supported by detailed experimental protocols and comparative data to inform research and development activities.
Introduction to the Reactivity of this compound
This compound is an aromatic ester characterized by a benzene ring substituted with an ethyl ester group and two methyl groups at the 3 and 5 positions. The ester functional group is a primary site of chemical reactivity, susceptible to nucleophilic acyl substitution. The key reactions involving this functional group are hydrolysis, transesterification, and reduction.
The 3,5-dimethyl substitution pattern has a significant impact on the reactivity of the ester. The methyl groups are electron-donating through induction and hyperconjugation, which can slightly decrease the electrophilicity of the carbonyl carbon. More importantly, these groups introduce steric hindrance around the reaction center, which can impede the approach of nucleophiles. This steric effect is a critical consideration in predicting reaction rates and optimizing conditions.[1]
Key Reactions of the Ester Functional Group
Hydrolysis
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
2.1.1. Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The reaction is typically faster than acid-catalyzed hydrolysis.[2] For sterically hindered esters like this compound, the reaction rate is expected to be slower than that of unsubstituted ethyl benzoate due to the steric hindrance from the two methyl groups impeding the approach of the hydroxide nucleophile.[1]
Table 1: Comparative Hydrolysis Rates of Substituted Ethyl Benzoates
| Ester | Relative Rate of Saponification (Compared to Ethyl Benzoate) |
| Ethyl Benzoate | 1.00 |
| Ethyl 4-methylbenzoate | ~0.6 |
| This compound | Expected to be < 1.00 (slower due to steric hindrance) |
| Ethyl 2-methylbenzoate | ~0.1 (significantly slower due to ortho steric hindrance) |
2.1.2. Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible reaction that requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and an excess of water to drive the equilibrium towards the products. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.
Transesterification
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst.[3] This reaction is reversible, and an excess of the reactant alcohol is typically used to shift the equilibrium towards the desired product. The steric hindrance from the 3,5-dimethyl groups in this compound is expected to slow down the rate of transesterification compared to unsubstituted ethyl benzoate.
Reduction
The ester functional group can be reduced to a primary alcohol using strong reducing agents.
2.3.1. Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols.[4][5] The reaction proceeds via the addition of two hydride ions to the carbonyl group. An aldehyde is formed as an intermediate, which is immediately reduced to the alcohol.[4][6] Due to the small size of the hydride ion, steric hindrance from the 3,5-dimethyl groups is expected to have a less pronounced effect on the rate of reduction compared to hydrolysis or transesterification.
Table 2: Products of Reduction of this compound
| Reactant | Reducing Agent | Primary Products |
| This compound | 1. LiAlH₄, 2. H₂O | 3,5-dimethylbenzyl alcohol and Ethanol |
Experimental Protocols
The following are detailed experimental protocols for the key reactions of this compound. These protocols are based on established procedures for similar aromatic esters and may require optimization for this specific substrate.
Base-Catalyzed Hydrolysis of this compound
Objective: To hydrolyze this compound to 3,5-dimethylbenzoic acid.
Materials:
-
This compound
-
2 M Sodium Hydroxide (NaOH) solution
-
5 M Hydrochloric Acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (e.g., 5.0 g) and 50 mL of 2 M NaOH solution.
-
Add a few boiling chips and set up the apparatus for reflux.
-
Heat the mixture under reflux for 1-2 hours, or until the oily layer of the ester has disappeared.
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a 250 mL beaker and cool in an ice bath.
-
Slowly add 5 M HCl with stirring until the solution is acidic (test with litmus paper) and a white precipitate of 3,5-dimethylbenzoic acid forms.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude 3,5-dimethylbenzoic acid from a minimal amount of hot water or an ethanol/water mixture to purify.
-
Dry the purified crystals and determine the yield and melting point.
Reduction of this compound with LiAlH₄
Objective: To reduce this compound to 3,5-dimethylbenzyl alcohol.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen).
-
In a dry 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with a drying tube, suspend LiAlH₄ (e.g., 1.5 g) in 50 mL of anhydrous diethyl ether.
-
Dissolve this compound (e.g., 5.0 g) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour or until the reaction is complete (monitored by TLC).
-
Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous Na₂SO₄ solution.
-
Stir the resulting mixture until a white granular precipitate forms.
-
Filter the mixture and wash the solid with diethyl ether.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude 3,5-dimethylbenzyl alcohol.
-
Purify the product by distillation or recrystallization if necessary.
Visualizations of Reaction Pathways and Workflows
Base-Catalyzed Hydrolysis (Saponification) Mechanism
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
Reduction with LiAlH₄ Mechanism
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols: Fischer-Speier Esterification for the Synthesis of Ethyl 3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer-Speier esterification is a classic and widely utilized method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This application note provides a detailed protocol for the synthesis of Ethyl 3,5-dimethylbenzoate, a valuable building block in organic synthesis, from 3,5-dimethylbenzoic acid and ethanol. The protocol outlines the reaction setup, work-up, purification, and characterization of the final product.
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 3,5-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | White solid |
| Ethanol | C₂H₆O | 46.07 | Colorless liquid |
| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless, viscous liquid |
| This compound | C₁₁H₁₄O₂ | 178.23 | Liquid[2] |
Reaction Parameters and Typical Yield
| Parameter | Value/Condition |
| Molar Ratio (Acid:Alcohol) | 1 : 10 (Ethanol used as solvent) |
| Catalyst | Concentrated Sulfuric Acid |
| Catalyst Loading | Catalytic amount |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Typical Isolated Yield | 80-90% (based on similar esterifications) |
Experimental Protocol
This protocol is adapted from established Fischer-Speier esterification procedures for similar aromatic carboxylic acids.[3][4]
Materials
-
3,5-Dimethylbenzoic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
500 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or flash column chromatography
Reaction Setup
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylbenzoic acid (0.1 mol, 15.0 g).
-
Add a large excess of anhydrous ethanol (1.0 mol, 46.07 g, approx. 58 mL), which serves as both the reactant and the solvent.
-
With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mL) to the mixture.
-
Attach a reflux condenser to the flask.
Reaction Execution
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up Procedure
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (150 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water (2 x 100 mL)
-
Saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup; vent the separatory funnel frequently.
-
Brine (1 x 100 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by either vacuum distillation or flash column chromatography.
-
Vacuum Distillation: Distill the crude oil under reduced pressure to obtain the pure ester.
-
Flash Column Chromatography: Use a silica gel column with a suitable eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v), to purify the product.[5]
Characterization Data for this compound
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.63 | s | 2H | Ar-H |
| 7.16 | s | 1H | Ar-H |
| 4.35 | q, J = 7.1 Hz | 2H | -O-CH₂ -CH₃ |
| 2.34 | s | 6H | Ar-(CH₃ )₂ |
| 1.38 | t, J = 7.1 Hz | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| 166.8 | C =O |
| 138.1 | Ar-C -CH₃ |
| 132.8 | Ar-C -H |
| 130.3 | Ar-C -CO |
| 127.4 | Ar-C -H |
| 60.9 | -O-C H₂-CH₃ |
| 21.2 | Ar-C H₃ |
| 14.3 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2984 | C-H stretch (aliphatic) |
| 1720 | C=O stretch (ester)[6] |
| 1600 | C=C stretch (aromatic) |
| 1275, 1109 | C-O stretch (ester)[6] |
Experimental Workflow
Caption: Workflow for the Fischer-Speier Esterification of this compound.
References
Application Notes and Protocols: Synthesis of Quinolone Derivatives from Ethyl 3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolone and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The versatile synthesis of novel quinolone analogs is therefore of significant interest in drug discovery and development. This document provides a detailed protocol for the synthesis of a quinolone derivative starting from Ethyl 3,5-dimethylbenzoate. While no direct one-step conversion is prominently documented, a plausible and effective multi-step synthetic pathway is outlined below. This pathway involves the initial nitration of the benzene ring, followed by reduction of the nitro group to an amine, subsequent acylation to form a key 2-aminoaryl ketone intermediate, and finally, a cyclization reaction to yield the target quinolone.
Proposed Synthetic Pathway
The overall synthetic strategy to convert this compound to a quinoline derivative is a four-step process:
-
Nitration: Introduction of a nitro group onto the aromatic ring of this compound.
-
Reduction: Conversion of the nitro group to an amino group to form an aniline derivative.
-
Acylation: Friedel-Crafts acylation to introduce a carbonyl group and form a 2-aminoaryl ketone.
-
Cyclization: Friedländer annulation of the 2-aminoaryl ketone with a compound containing a reactive methylene group to construct the quinoline core.
Experimental Protocols
Step 1: Nitration of this compound
This protocol describes the nitration of the aromatic ring, a foundational step in functionalizing the starting material.
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to this compound.
-
To this cooled mixture, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude nitro-aromatic product.
-
Purify the product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
This protocol details the reduction of the synthesized nitro-aromatic compound to its corresponding aniline derivative.
Materials:
-
Nitro-substituted ethyl benzoate from Step 1
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium hydroxide solution (10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the nitro-aromatic compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Reflux the reaction mixture for 3 hours.
-
Cool the mixture to room temperature and neutralize by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the amino-benzoate derivative.
Step 3: Friedel-Crafts Acylation
This protocol describes the introduction of an acetyl group to the aminobenzoate to form the key 2-aminoaryl ketone intermediate.
Materials:
-
Amino-benzoate derivative from Step 2
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Suspend anhydrous aluminum chloride in dry dichloromethane in a flask under an inert atmosphere and cool in an ice bath.
-
Slowly add acetyl chloride to the suspension.
-
Add the amino-benzoate derivative dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2-aminoaryl ketone.
-
Purify by recrystallization or column chromatography.
Step 4: Friedländer Annulation for Quinolone Synthesis
This final step involves the cyclization of the 2-aminoaryl ketone with a compound containing a reactive methylene group to form the quinoline ring.
Materials:
-
2-aminoaryl ketone from Step 3
-
Ethyl acetoacetate
-
Potassium hydroxide (or other suitable base)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 2-aminoaryl ketone and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude quinoline product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.
Quantitative Data Summary
The following table summarizes representative yields for each step of the synthesis. Actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Reaction | Starting Material | Product | Representative Yield (%) |
| 1 | Nitration | This compound | Ethyl 3,5-dimethyl-X-nitrobenzoate | 85-95 |
| 2 | Reduction | Ethyl 3,5-dimethyl-X-nitrobenzoate | Ethyl X-amino-3,5-dimethylbenzoate | 80-90 |
| 3 | Acylation | Ethyl X-amino-3,5-dimethylbenzoate | Ethyl 2-acetyl-X-amino-3,5-dimethylbenzoate | 60-75 |
| 4 | Cyclization | Ethyl 2-acetyl-X-amino-3,5-dimethylbenzoate | Substituted Quinolone Derivative | 70-85 |
Visualizations
Synthetic Workflow
Caption: Multi-step synthesis of a quinoline derivative.
Potential Biological Activity: PI3K/Akt Signaling Pathway
Many quinoline derivatives have been investigated for their anticancer properties, often targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Application Notes and Protocols for the Synthesis of a Polynuclear Aromatic Compound using Ethyl 3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polynuclear aromatic compounds (PACs) represent a significant class of organic molecules with diverse applications in materials science, organic electronics, and importantly, in the development of novel therapeutic agents. Their planar, aromatic structures allow for intercalation with DNA and interaction with various enzymatic targets, making them valuable scaffolds in drug discovery. This document outlines a detailed protocol for the synthesis of a novel polynuclear aromatic compound, starting from the readily available Ethyl 3,5-dimethylbenzoate. The proposed synthetic strategy employs a sequence of classical organic reactions, including Friedel-Crafts acylation and intramolecular cyclization, to construct the polycyclic framework.
Proposed Synthetic Pathway
The synthesis of the target polynuclear aromatic compound, a substituted pyrene derivative, from this compound is proposed to proceed via a multi-step sequence. The overall strategy involves the initial acylation of a suitable aromatic substrate with a derivative of this compound, followed by a reduction and subsequent intramolecular cyclization to build the polycyclic system. The final step involves aromatization to yield the target PAC. This approach is based on established methodologies for constructing polycyclic aromatic systems, such as the Haworth synthesis.[1][2]
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethylbenzoyl chloride
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and sodium hydroxide (2 equivalents) in a 1:1 mixture of ethanol and water.
-
Saponification: Heat the reaction mixture to reflux for 4 hours.
-
Workup: After cooling to room temperature, acidify the mixture with concentrated HCl until a white precipitate (3,5-dimethylbenzoic acid) is formed. Filter the solid, wash with cold water, and dry under vacuum.
-
Acyl Chloride Formation: To the dried 3,5-dimethylbenzoic acid in a flask, add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours, and then heat to 60°C for 1 hour.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain 3,5-dimethylbenzoyl chloride as a crude product, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation of Naphthalene
-
Reaction Setup: In a flame-dried 500 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve naphthalene (1 equivalent) in a suitable inert solvent such as nitrobenzene.
-
Catalyst Addition: Cool the solution to 0-5°C in an ice bath and add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise.
-
Acylation: Add a solution of 3,5-dimethylbenzoyl chloride (1 equivalent) in the same solvent dropwise to the stirred suspension over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0-5°C for 1 hour and then at room temperature for 12 hours.
-
Workup: Pour the reaction mixture slowly into a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the acylated naphthalene derivative.
Step 3: Clemmensen Reduction
-
Reaction Setup: Prepare amalgamated zinc by stirring zinc dust (5 equivalents) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.
-
Reduction: To a round-bottom flask containing the amalgamated zinc, add concentrated hydrochloric acid and the acylated naphthalene derivative (1 equivalent) from the previous step.
-
Reaction: Heat the mixture to reflux for 8 hours.
-
Workup: After cooling, decant the acidic solution and extract with toluene. Wash the combined organic extracts with water and brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the reduced product.
Step 4: Intramolecular Cyclization and Aromatization
-
Reaction Setup: To the product from the Clemmensen reduction (1 equivalent) in a round-bottom flask, add a polyphosphoric acid (PPA) or a mixture of concentrated sulfuric acid and hydrofluoric acid.
-
Cyclization: Heat the reaction mixture at 100-120°C for 4 hours.
-
Workup: Pour the hot mixture onto crushed ice and stir until the complex decomposes.
-
Aromatization: To the aqueous suspension, add a dehydrogenating agent such as palladium on carbon (Pd/C) and heat to reflux in a high-boiling solvent like decalin for 6 hours.
-
Purification: After cooling, filter the catalyst and extract the mixture with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by recrystallization or column chromatography.
Data Presentation
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |
| 1 | Acyl Chloride Formation | This compound | NaOH, HCl, SOCl₂ | 3,5-Dimethylbenzoyl chloride | 95 | N/A | 2.4 (s, 6H), 7.8 (s, 2H), 8.0 (s, 1H) |
| 2 | Friedel-Crafts Acylation | Naphthalene | 3,5-Dimethylbenzoyl chloride, AlCl₃ | (3,5-Dimethylphenyl)(naphthalen-1-yl)methanone | 75 | 110-112 | 2.3 (s, 6H), 7.2-8.2 (m, 10H) |
| 3 | Clemmensen Reduction | (3,5-Dimethylphenyl)(naphthalen-1-yl)methanone | Zn(Hg), HCl | 1-((3,5-Dimethylphenyl)methyl)naphthalene | 85 | 65-67 | 2.2 (s, 6H), 4.1 (s, 2H), 6.9-7.9 (m, 10H) |
| 4 | Cyclization & Aromatization | 1-((3,5-Dimethylphenyl)methyl)naphthalene | PPA, Pd/C | Substituted Pyrene Derivative | 60 | 150-152 | 2.5 (s, 6H), 7.8-8.5 (m, 8H) |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Visualization
Caption: Synthetic workflow for the preparation of a polynuclear aromatic compound.
References
Application Note: Synthesis of 3,5-Dimethylphenylacetylene from Ethyl 3,5-dimethylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note provides a detailed protocol for the synthesis of the terminal alkyne, 3,5-dimethylphenylacetylene, commencing from the commercially available aryl ester, Ethyl 3,5-dimethylbenzoate. The described methodology employs a robust and efficient one-pot, two-step sequence involving a tandem reduction and the Ohira-Bestmann reaction.[1][2][3][4] This procedure first sees the reduction of the ester to the corresponding aldehyde, which is then immediately converted to the desired terminal alkyne without the need for isolation of the aldehyde intermediate. This method is particularly advantageous as it circumvents the often problematic isolation of potentially volatile or unstable aldehydes. All quantitative data, including reagent quantities and expected yields, are summarized in structured tables. Furthermore, a detailed experimental workflow is visualized using a Graphviz diagram.
Introduction
Terminal alkynes are a cornerstone in modern organic synthesis, serving as versatile building blocks in a myriad of chemical transformations, including Sonogashira couplings, click chemistry, and as precursors to various functional groups. The synthesis of arylethynes, in particular, is of significant interest in medicinal chemistry and materials science. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation has emerged as a premier method for the conversion of aldehydes to terminal alkynes under mild conditions.[5][6][7] This application note details a one-pot procedure that extends this powerful transformation to esters, which are first reduced in situ to the corresponding aldehyde.
The overall transformation is depicted in the following scheme:
Scheme 1: Overall reaction from this compound to 3,5-Dimethylphenylacetylene.
Experimental Workflow
The experimental procedure is divided into two main stages that are performed sequentially in the same reaction vessel. The workflow is illustrated in the diagram below.
Caption: One-pot synthesis of 3,5-dimethylphenylacetylene.
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Diisobutylaluminium hydride (DIBAL-H) | 1.0 M in hexanes | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | ≥99% | Sigma-Aldrich |
| Dimethyl (1-diazo-2-oxopropyl)phosphonate | 97% | Sigma-Aldrich |
| Methyl tert-butyl ether (MTBE) | ≥99.8% | Sigma-Aldrich |
| Saturated aqueous Rochelle's salt (KNaC₄H₄O₆) | - | Prepared in-house |
| Saturated aqueous sodium chloride (brine) | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
| Silica gel | 230-400 mesh | Sigma-Aldrich |
Equipment
-
Three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and bubbler
-
Pressure-equalizing addition funnel
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Ice/water bath
-
Rotary evaporator
-
Standard glassware for workup and chromatography
Experimental Protocol
4.1. Reaction Setup
-
A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a nitrogen inlet, a pressure-equalizing addition funnel, and a rubber septum for a temperature probe.
-
The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
This compound (10.0 mmol, 1.0 equiv) is dissolved in anhydrous dichloromethane (100 mL) and transferred to the reaction flask via cannula.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
4.2. Tandem Reduction and Ohira-Bestmann Reaction
-
A solution of DIBAL-H (1.0 M in hexanes, 20.0 mmol, 2.0 equiv) is added to the addition funnel via syringe.[1][2]
-
The DIBAL-H solution is added dropwise to the stirred ester solution over 30 minutes, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional 2.5 hours.
-
Anhydrous methanol (20 mL) is added dropwise via the addition funnel, ensuring the internal temperature does not rise above -50 °C.
-
The cooling bath is replaced with an ice/water bath, and the mixture is allowed to warm to 0 °C.
-
Potassium carbonate (20.0 mmol, 2.0 equiv) is added in one portion under a strong flow of nitrogen.
-
Dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent, 12.0 mmol, 1.2 equiv) is then added rapidly via syringe.[1][2]
-
The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 18 hours.
4.3. Workup and Purification
-
Methyl tert-butyl ether (100 mL) and saturated aqueous Rochelle's salt (75 mL) are added to the reaction mixture, which is then stirred vigorously for 1 hour until two clear layers form.
-
The layers are separated, and the aqueous layer is extracted with MTBE (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium chloride (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford 3,5-dimethylphenylacetylene as a colorless oil.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Expected Yield (%) | Expected Yield (g) |
| This compound | 178.23 | 10.0 | 1.0 | 1.78 g | - | - |
| DIBAL-H (1.0 M in hexanes) | 142.16 | 20.0 | 2.0 | 20.0 mL | - | - |
| K₂CO₃ | 138.21 | 20.0 | 2.0 | 2.76 g | - | - |
| Ohira-Bestmann Reagent | 192.14 | 12.0 | 1.2 | 2.31 g | - | - |
| 3,5-Dimethylphenylacetylene | 130.19 | - | - | - | 70-80% | 0.91 - 1.04 g |
Expected yields are based on literature precedents for similar transformations.[1][2]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 3,5-dimethylphenylacetylene from this compound using a one-pot tandem reduction/Ohira-Bestmann reaction. The procedure is high-yielding and avoids the isolation of the intermediate aldehyde. This methodology should be broadly applicable to a range of substituted aryl esters for the efficient synthesis of terminal alkynes, which are valuable intermediates in pharmaceutical and materials research.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]
- 4. One-pot Synthesis of Terminal Alkynes | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 6. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
Application Notes and Protocols for the Purification of Crude Ethyl 3,5-dimethylbenzoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of crude Ethyl 3,5-dimethylbenzoate using silica gel column chromatography. This method is effective for removing common impurities from the synthesis of this compound, such as unreacted starting materials and side-products.
Introduction
This compound is an aromatic ester with applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. Synthesis, often via Fischer-Speier esterification of 3,5-dimethylbenzoic acid with ethanol, typically yields a crude product containing unreacted carboxylic acid, residual alcohol, and potentially other by-products.[1][2][3] Column chromatography is a robust and widely used technique for the purification of such compounds, separating components based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4]
Data Presentation
The following tables summarize the expected quantitative data for the purification of crude this compound by column chromatography. These values are representative for the purification of aromatic esters and may vary depending on the initial purity of the crude material.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (95:5, v/v) |
| Typical Rf of Product | ~0.3-0.4 |
| Elution Mode | Isocratic |
Table 2: Expected Purification Outcomes
| Parameter | Before Chromatography | After Chromatography |
| Purity (by GC/NMR) | 80-90% | >98% |
| Appearance | Yellowish oil | Colorless oil |
| Typical Yield | - | 85-95% |
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude this compound.
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)
-
Separatory funnel (for sample loading, optional)
-
Beakers and Erlenmeyer flasks
-
Test tubes for fraction collection
-
TLC plates (silica gel coated with UV indicator)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for TLC spotting
-
Rotary evaporator
-
Round-bottom flasks
-
Cotton or glass wool
-
Sand (washed)
Procedure
1. Preparation of the Mobile Phase:
-
Prepare a 95:5 (v/v) mixture of hexane and ethyl acetate. For example, mix 950 mL of hexane with 50 mL of ethyl acetate. This will be your mobile phase (eluent).
2. Thin-Layer Chromatography (TLC) Analysis of Crude Product:
-
Dissolve a small amount of the crude this compound in a minimal amount of ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing the 95:5 hexane:ethyl acetate mobile phase.
-
Visualize the plate under a UV lamp. The desired product, this compound, should have an Rf value of approximately 0.3-0.4. More polar impurities (like unreacted 3,5-dimethylbenzoic acid) will have a lower Rf, and less polar impurities will have a higher Rf.
3. Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the mobile phase. The amount of silica gel should be about 30-50 times the weight of the crude product.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in packing the silica gel. Do not let the solvent level drop below the top of the silica gel.
-
Add a thin layer of sand (approximately 1 cm) on top of the packed silica gel to prevent disturbance during sample and solvent addition.
-
Continuously add mobile phase and drain it through the column until the silica bed is stable and the solvent level is just above the top layer of sand.
4. Sample Loading:
-
Dry Loading (Recommended):
-
Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully add this solution to the top of the column using a pipette, allowing it to adsorb onto the silica gel.
-
Drain the solvent until the liquid level is just at the top of the sand.
-
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand.
-
Begin eluting the column by opening the stopcock, maintaining a steady flow rate.
-
Collect the eluent in fractions of approximately 10-20 mL in test tubes.
-
Continuously add more mobile phase to the top of the column to prevent it from running dry.
6. Monitoring the Separation:
-
Monitor the progress of the separation by performing TLC analysis on the collected fractions.
-
Spot a small amount from every few fractions onto a TLC plate and develop it in the 95:5 hexane:ethyl acetate mobile phase.
-
Identify the fractions containing the pure this compound (those showing a single spot at the correct Rf).
7. Isolation of the Pure Product:
-
Combine the fractions that contain the pure product in a round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator. The bath temperature should be set to around 40°C.
-
The remaining colorless oil is the purified this compound.
-
Determine the yield and assess the purity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Impurities in Crude this compound
The primary impurities in crude this compound synthesized via Fischer esterification are typically:
-
3,5-dimethylbenzoic acid: The unreacted starting material. Being a carboxylic acid, it is significantly more polar than the ester product and will have a much lower Rf on the TLC plate. It is effectively removed by the initial work-up with sodium bicarbonate and any remainder is easily separated by column chromatography.
-
Ethanol: Excess reactant. It is highly volatile and is usually removed during the work-up and final evaporation steps.
-
Side-products from the esterification: Depending on the reaction conditions, minor side-products could be formed. Their polarity will vary, but they are generally separable by column chromatography.
References
Application Note: Purification of Ethyl 3,5-dimethylbenzoate via Low-Temperature Recrystallization
AN-0012
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Ethyl 3,5-dimethylbenzoate, a compound that exists as a liquid at standard ambient temperature. Due to its physical state, a conventional recrystallization procedure is not applicable. Instead, a low-temperature recrystallization technique is employed. This method involves dissolving the crude liquid ester in a suitable organic solvent at room temperature, followed by controlled cooling to a sub-zero temperature to induce crystallization. The solidified, purified product is then isolated from the impurity-rich mother liquor by cold filtration. This protocol outlines the rationale for solvent selection, a step-by-step experimental procedure, and the necessary equipment.
Introduction
This compound is an aromatic ester used as an intermediate in various chemical syntheses.[1] Purity is critical for its subsequent use in research and development, particularly in the pharmaceutical industry. Since this compound is a liquid at room temperature, traditional purification methods for solids are ineffective.[2] Low-temperature recrystallization is an effective alternative for purifying compounds that are liquids or low-melting solids.
The principle of this technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3] An ideal solvent will dissolve the crude compound completely at room temperature, but its solvating power will decrease significantly upon cooling, causing the target compound to crystallize while impurities remain dissolved in the cold solvent.[4] Subsequent rapid filtration at low temperature separates the purified solid from the mother liquor.
Key Data and Solvent Properties
Table 1: Physical and Chemical Properties
| Property | This compound | Hexane (Proposed Solvent) |
| CAS Number | 21239-29-2[2][6] | 110-54-3 |
| Molecular Formula | C₁₁H₁₄O₂[1][2] | C₆H₁₄ |
| Molecular Weight | 178.23 g/mol [1] | 86.18 g/mol |
| Physical State (25°C) | Liquid[2] | Liquid |
| Boiling Point | 120 °C (at 10 mmHg) | 69 °C |
| Melting Point | Below room temperature (exact value not specified in literature) | -95 °C |
| Solubility Profile | Expected to be soluble in non-polar organic solvents.[5] | Miscible with most organic liquids. |
Experimental Protocol
This protocol describes the purification of crude this compound using low-temperature recrystallization with hexane.
3.1 Materials and Equipment
-
Crude this compound
-
Hexane (ACS grade or higher)
-
Dry Ice
-
Acetone
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., Dewar flask)
-
Büchner funnel and filter flask (pre-cooled)
-
Filter paper
-
Spatula
-
Round-bottom flask for final product collection
-
Rotary evaporator (optional, for solvent removal)
3.2 Detailed Methodology
Step 1: Dissolution
-
Place the crude this compound (e.g., 5.0 g) into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
At room temperature, add a minimal amount of hexane and begin stirring.
-
Continue adding hexane portion-wise until the liquid ester is fully dissolved, forming a homogeneous solution. Avoid using a large excess of solvent to ensure efficient crystallization upon cooling.
Step 2: Cooling and Crystallization
-
Prepare a low-temperature bath by carefully adding small pieces of dry ice to a Dewar flask containing acetone. The temperature of this bath will equilibrate to approximately -78 °C.
-
Place the Erlenmeyer flask containing the hexane solution into the dry ice/acetone bath. To promote the formation of larger, purer crystals, it is advisable to cool the solution slowly. This can be achieved by first placing the flask in an ice-water bath (0 °C) for 15-20 minutes before transferring it to the -78 °C bath.
-
Allow the solution to cool without agitation for 30-60 minutes. The purified this compound should solidify or crystallize out of the solution. Gentle scratching of the flask's inner wall with a glass rod can help induce crystallization if it does not occur spontaneously.
Step 3: Isolation of Purified Solid
-
While the solution is cooling, pre-cool the Büchner funnel and filter flask by placing them in a freezer or by rinsing them with a small amount of the cold acetone from the bath.
-
Place a piece of filter paper in the Büchner funnel.
-
Working quickly to minimize warming, assemble the cold filtration apparatus and connect it to a vacuum source.
-
Pour the cold slurry of crystallized product and mother liquor into the pre-cooled Büchner funnel under vacuum.
-
The solid purified product will be collected on the filter paper, while the hexane (containing the dissolved impurities) will be drawn into the filter flask.
Step 4: Washing
-
With the vacuum still applied, wash the collected solid with a small amount of ice-cold hexane. This removes any residual mother liquor adhering to the crystals.
-
Allow the vacuum to pull air through the solid for a few minutes to help remove the bulk of the washing solvent.
Step 5: Drying and Product Collection
-
Disconnect the vacuum and carefully transfer the solidified product from the filter paper to a pre-weighed round-bottom flask.
-
As the product warms to room temperature, it will melt back into a liquid.
-
To remove any residual hexane, the flask can be attached to a high-vacuum line or a rotary evaporator (with no heat applied) for a short period.
-
The final product should be a clear, purified liquid. Determine the final mass and calculate the percent recovery.
Experimental Workflow Visualization
The following diagram illustrates the logical steps of the low-temperature recrystallization procedure for this compound.
Caption: Workflow for the purification of this compound.
References
- 1. This compound | C11H14O2 | CID 88834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 21239-29-2(this compound) | Kuujia.com [kuujia.com]
Application Notes and Protocols: Tracking Ethyl 3,5-dimethylbenzoate Reactions by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving Ethyl 3,5-dimethylbenzoate using Thin-Layer Chromatography (TLC). TLC is a rapid, cost-effective, and widely used analytical technique in organic synthesis to assess reaction progress, identify compounds, and determine the purity of a sample.[1] This document outlines the necessary protocols, from solvent selection and sample preparation to visualization and interpretation of TLC plates for key transformations of this compound.
Introduction to TLC for Reaction Monitoring
Thin-Layer Chromatography (TLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[2] The separation is based on the polarity of the compounds. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances, leading to a lower Rf.
By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate, one can visually track the consumption of the reactant and the formation of the product(s) over time.
Key Experimental Protocols
Materials and Equipment
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Sample vials
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
-
Heating device (e.g., heat gun or hot plate)
-
Forceps
-
Pencil
Preparation of the TLC Plate and Chamber
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapors. Cover the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark small tick marks on the origin line to indicate where you will spot your samples.
Spotting the TLC Plate
-
Prepare Samples: Prepare dilute solutions of your starting material (SM), and the reaction mixture (RM) in a volatile solvent like ethyl acetate.
-
Spotting: Using a capillary tube, draw up a small amount of the starting material solution and gently touch the tip to the designated tick mark on the origin line of the TLC plate. The spot should be small and concentrated (1-2 mm in diameter).
-
Repeat the process for the reaction mixture.
-
For the co-spot (Co), first, spot the starting material, and then, using a clean capillary, spot the reaction mixture directly on top of the starting material spot.
Developing and Visualizing the TLC Plate
-
Development: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion: Once the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.
-
Drying: Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm). Compounds containing a chromophore, such as aromatic rings, will appear as dark spots. Circle the visible spots with a pencil.
-
Staining: If compounds are not UV-active or for better visualization, use a staining agent. A versatile stain for many organic compounds is potassium permanganate. Dip the plate quickly into the stain solution and then gently heat it with a heat gun until colored spots appear against a colored background.
-
Logical Workflow for TLC Monitoring
Application: Monitoring Key Reactions of this compound
This section details the application of TLC to monitor common reactions involving this compound.
Fischer Esterification: Synthesis of this compound
This reaction involves the acid-catalyzed reaction of 3,5-dimethylbenzoic acid with ethanol.
Reaction Scheme: 3,5-dimethylbenzoic acid + Ethanol ⇌ this compound + H₂O (in the presence of H₂SO₄)
TLC Monitoring: The progress of the esterification can be monitored by observing the disappearance of the more polar 3,5-dimethylbenzoic acid and the appearance of the less polar product, this compound.
| Compound | Polarity | Expected Rf Value (Hexane:Ethyl Acetate 4:1) |
| 3,5-dimethylbenzoic acid | High | ~ 0.2 |
| This compound | Low | ~ 0.7 |
Interpretation of the TLC Plate:
-
Starting Material (SM) Lane: A single spot corresponding to 3,5-dimethylbenzoic acid.
-
Reaction Mixture (RM) Lane: As the reaction proceeds, the spot for 3,5-dimethylbenzoic acid will diminish in intensity, and a new spot for this compound will appear and intensify.
-
Co-spot (Co) Lane: Will show two distinct spots at the beginning of the reaction, which will eventually merge into a single product spot upon completion.
Hydrolysis of this compound
This reaction involves the conversion of this compound back to 3,5-dimethylbenzoic acid, typically under basic or acidic conditions.
Reaction Scheme: this compound + H₂O → 3,5-dimethylbenzoic acid + Ethanol (in the presence of acid or base)
TLC Monitoring: The hydrolysis is monitored by the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.
| Compound | Polarity | Expected Rf Value (Hexane:Ethyl Acetate 4:1) |
| This compound | Low | ~ 0.7 |
| 3,5-dimethylbenzoic acid | High | ~ 0.2 |
Interpretation of the TLC Plate:
-
Starting Material (SM) Lane: A single spot for this compound.
-
Reaction Mixture (RM) Lane: The spot for the starting ester will fade, and a new, lower Rf spot for 3,5-dimethylbenzoic acid will appear and grow stronger.
-
Co-spot (Co) Lane: Will initially show a single spot for the ester, with the product spot appearing below it as the reaction progresses.
Reduction of this compound
The ester can be reduced to the corresponding alcohol, (3,5-dimethylphenyl)methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄).
Reaction Scheme: this compound + LiAlH₄ → (3,5-dimethylphenyl)methanol
TLC Monitoring: The progress of the reduction is followed by the disappearance of the starting ester and the formation of the more polar alcohol product.
| Compound | Polarity | Expected Rf Value (Hexane:Ethyl Acetate 3:1) |
| This compound | Low | ~ 0.8 |
| (3,5-dimethylphenyl)methanol | Medium | ~ 0.4 |
Interpretation of the TLC Plate:
-
Starting Material (SM) Lane: A single spot for this compound.
-
Reaction Mixture (RM) Lane: The spot for the starting ester will be replaced by a new spot with a lower Rf value corresponding to the alcohol product.
-
Co-spot (Co) Lane: Will show the separation of the starting material and the product.
Quantitative Data Summary
The following table summarizes the expected Rf values for this compound and related compounds in common TLC solvent systems. Note that actual Rf values can vary depending on the specific conditions (e.g., temperature, chamber saturation, plate manufacturer).
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 3,5-dimethylbenzoic acid | 4:1 | 0.2 |
| This compound | 4:1 | 0.7 |
| (3,5-dimethylphenyl)methanol | 3:1 | 0.4 |
| This compound | 9:1 | 0.5 |
| 3,5-dimethylbenzaldehyde | 9:1 | 0.6 |
Troubleshooting
-
Streaking Spots: The sample may be too concentrated. Dilute the sample solution and re-spot.
-
Spots Ran Unevenly: The bottom of the TLC plate may not have been level in the developing chamber, or the solvent front may be uneven. Ensure the plate is placed vertically and the solvent front is straight.
-
No Spots Visible: The compound may not be UV-active. Use a stain for visualization. The sample may be too dilute.
-
Rf Value is Too High or Too Low: The mobile phase is too polar or not polar enough, respectively. Adjust the solvent ratio. For a high Rf, decrease the polarity of the mobile phase (increase the proportion of hexane). For a low Rf, increase the polarity (increase the proportion of ethyl acetate).
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively utilize Thin-Layer Chromatography to monitor the progress of reactions involving this compound, leading to optimized reaction conditions and improved outcomes in their synthetic endeavors.
References
Application Note: HPLC Method for Purity Analysis of Ethyl 3,5-dimethylbenzoate
Introduction
Ethyl 3,5-dimethylbenzoate is an aromatic ester with applications in the chemical and pharmaceutical industries. Ensuring the purity of this compound is critical for its use in research, development, and manufacturing. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound purity.
Principle
The method employs a reversed-phase C18 column to separate this compound from its potential impurities. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance, allowing for accurate quantification.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (70:30 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Note: The selection of 254 nm for UV detection is based on the characteristic absorbance of aromatic compounds. For optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) by performing a UV scan of a standard solution of this compound.
Reagents and Sample Preparation
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
This compound Reference Standard: Of known purity
-
Sample: this compound to be analyzed
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the sample to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Purity Calculation
The purity of the this compound sample is determined by the area percent method.
Formula:
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 4500 |
| Relative Standard Deviation (RSD) of Peak Area (%) (n=5) | ≤ 2.0% | 0.8% |
Table 2: Analysis of this compound Sample
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identification |
| 1 | 2.5 | 1500 | 0.5 | Impurity 1 (e.g., 3,5-Dimethylbenzoic acid) |
| 2 | 4.8 | 297000 | 99.0 | This compound |
| 3 | 6.2 | 1500 | 0.5 | Impurity 2 (Unknown) |
| Total | 300000 | 100.0 |
Mandatory Visualization
Caption: Workflow for the HPLC purity analysis of this compound.
Discussion
The developed RP-HPLC method is simple, rapid, and specific for the purity determination of this compound. The isocratic mobile phase allows for a stable baseline and reproducible results. The potential primary impurity, 3,5-dimethylbenzoic acid, being more polar, is expected to elute earlier than the main compound. The system suitability results confirm that the chromatographic system is adequate for the analysis. The method can be effectively used for quality control in a laboratory or manufacturing setting. For validation, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) should be established.
Application Notes and Protocols: Ethyl 3,5-dimethylbenzoate Derivatives in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 3,5-dimethylbenzoate and its derivatives are valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the benzoate ester and the dimethyl-substituted phenyl ring provides a versatile scaffold for various chemical modifications, making it a key intermediate in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of an this compound derivative in the synthesis of a potential pharmaceutical ingredient, based on methodologies reported in patent literature. While direct, large-scale applications of this compound are not extensively documented in publicly available resources, the synthesis of potent enzyme inhibitors using a closely related analogue, ethyl 4-amino-3,5-dimethylbenzoate, serves as an excellent case study.
Case Study: Synthesis of a Quinoline-Based EP4 Receptor Inhibitor Intermediate
This section details the synthesis of ethyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethyl-benzoate, an intermediate in the preparation of novel dimethylbenzoic acid compounds that act as inhibitors of the Prostaglandin E2 (PGE2) receptor subtype EP4.[1] This receptor is implicated in various physiological and pathological processes, making its inhibitors promising candidates for the treatment of inflammatory diseases and cancer.
Experimental Data
The following table summarizes the key quantitative data for the synthesis of the quinoline-based intermediate.
| Parameter | Value |
| Starting Material 1 | 2-chloroquinoline-4-carboxylic acid |
| Starting Material 2 | Ethyl 4-amino-3,5-dimethyl-benzoate |
| Solvent | CH2Cl2 |
| Coupling Agent | 1-propanephosphonic acid cyclic anhydride (50% in ethyl acetate) |
| Base | N,N-diisopropylethylamine |
| Reaction Temperature | 0 °C to Ambient Temperature |
| Reaction Time | 24 hours |
| Product | Ethyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethyl-benzoate |
| Yield | 25% |
| Mass Spectrum (m/z) | 383.1 (M+H)+ |
Experimental Protocol
Synthesis of Ethyl 4-[(2-chloroquinoline-4-carbonyl)amino]-3,5-dimethyl-benzoate [1]
-
Reaction Setup: To a solution of 2-chloroquinoline-4-carboxylic acid (1.07 g, 5.17 mmol) in dichloromethane (CH2Cl2, 15 ml) at 0°C, add ethyl 4-amino-3,5-dimethyl-benzoate (1.00 g, 5.17 mmol) and N,N-diisopropylethylamine (2.26 ml, 12.94 mmol).
-
Coupling Agent Addition: Stir the reaction mixture for 10 minutes at 0°C. Subsequently, add 1-propanephosphonic acid cyclic anhydride (50% solution in ethyl acetate, 3.70 ml, 6.21 mmol) via syringe.
-
Reaction Progression: Allow the reaction mixture to stir at ambient temperature for 24 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Triturate the resulting residue with methanol (MeOH) and filter. Purify the filtrate by high pH reverse phase chromatography (0-100% 10mM ammonium bicarbonate in water with 5% MeOH/CH3CN) to yield the title compound as a white solid (0.49 g, 25%).
-
Analysis: Confirm the product identity using mass spectrometry. Mass spectrum (m/z): 383.1 (M+H)+.
Experimental Workflow
Caption: Synthetic workflow for the preparation of a key intermediate.
Signaling Pathway Context: EP4 Receptor Antagonism
The synthesized dimethylbenzoic acid compounds are designed to be antagonists of the EP4 receptor. The EP4 receptor is a G-protein coupled receptor that, upon binding to its ligand Prostaglandin E2 (PGE2), activates downstream signaling pathways, primarily through the Gαs-adenylyl cyclase-cAMP-PKA cascade. This pathway is involved in inflammation, pain, and cancer progression. By blocking this interaction, the synthesized compounds can potentially mitigate these pathological effects.
Caption: Simplified signaling pathway of the EP4 receptor and its antagonism.
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times. The yield and purity of the final product may vary depending on the specific experimental conditions.
References
Application of Ethyl 3,5-dimethylbenzoate in Medicinal Chemistry Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dimethylbenzoate is an aromatic ester with a chemical structure that presents potential for exploration in medicinal chemistry. While specific research on the direct medicinal applications of this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. This document provides an overview of the potential applications of this compound as a scaffold or intermediate in drug discovery, based on the activities of structurally related benzoate and dimethylbenzoate derivatives. The provided protocols are generalized methodologies for evaluating the biological potential of such compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for assessing its drug-likeness and potential for further chemical modification.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 21239-29-2 | [1] |
| SMILES | CCOC(=O)C1=CC(=CC(=C1)C)C | [1] |
Potential Medicinal Chemistry Applications
Based on the biological activities of related benzoate derivatives, this compound could serve as a starting point for the development of novel therapeutic agents in several areas:
-
Anti-inflammatory Agents: Benzoate derivatives have been investigated for their anti-inflammatory properties. For instance, ethyl caffeate, a structurally related compound, has been shown to suppress inflammatory mediators.[2] The dimethyl substitution pattern on the benzene ring of this compound could be explored for its influence on cyclooxygenase (COX) or lipoxygenase (LOX) enzyme inhibition.
-
Anticancer Agents: The benzothiazole scaffold, which can be synthesized from benzoate derivatives, is found in numerous anticancer agents.[3][4] Derivatives of 1,5-benzodiazepin-2-one, which can also be derived from benzoate-like structures, have shown potent dual inhibition of HER2 and HDAC1.[5] Phenyl benzoate derivatives have also been investigated for their anticancer properties.[6]
-
Antimicrobial Agents: Ethylparaben hydrazide-hydrazone derivatives have demonstrated antimicrobial activity.[7] The core structure of this compound could be functionalized to generate novel compounds with potential antibacterial or antifungal properties. For example, new 2-((4-ethylphenoxy)methyl)benzoylthioureas have been synthesized and show antimicrobial properties.[8]
Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the preliminary evaluation of this compound and its derivatives in a medicinal chemistry context.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a method to assess the anti-inflammatory potential of a test compound by measuring the inhibition of COX enzymes.
1. Materials and Reagents:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound derivative)
-
Reference inhibitor (e.g., Indomethacin, Celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer.
-
Add various concentrations of the test compound or reference inhibitor to the wells.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a further period (e.g., 10 minutes) at the same temperature.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a suitable detection kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Protocol 2: MTT Assay for Anticancer Activity
This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of a test compound on cancer cell lines.
1. Materials and Reagents:
-
Cancer cell line (e.g., MCF-7, HepG2, HCT-116)
-
Normal fibroblast cell line (e.g., WI-38) for assessing selectivity
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
Reference anticancer drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
2. Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or reference drug for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value by plotting cell viability against the compound concentration.
Protocol 3: Broth Microdilution Assay for Antimicrobial Activity
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a test compound against various microorganisms.
1. Materials and Reagents:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound
-
Reference antimicrobial agent (e.g., Ampicillin, Fluconazole)
-
96-well microtiter plates
-
Resazurin or p-iodonitrotetrazolium violet (INT) for viability indication
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium.
-
Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
After incubation, visually inspect for turbidity or add a viability indicator to determine microbial growth.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
Quantitative data from the above assays should be summarized in clear and structured tables for easy comparison.
Table 2: Example of COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound A | 15.2 ± 1.8 | 1.5 ± 0.2 | 10.1 |
| Test Compound B | 25.6 ± 2.5 | 12.3 ± 1.1 | 2.1 |
| Indomethacin | 0.1 ± 0.02 | 1.2 ± 0.1 | 0.08 |
| Celecoxib | >100 | 0.05 ± 0.01 | >2000 |
Table 3: Example of Anticancer Activity Data
| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | WI-38 IC₅₀ (µM) |
| Test Compound C | 7.9 ± 0.9 | 6.1 ± 0.7 | 9.2 ± 1.1 | 14.0 ± 1.5 |
| Test Compound D | 12.3 ± 1.4 | 10.5 ± 1.2 | 15.1 ± 1.8 | >50 |
| Doxorubicin | 0.5 ± 0.06 | 0.8 ± 0.1 | 0.6 ± 0.07 | 1.2 ± 0.2 |
Table 4: Example of Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Test Compound E | 8 | 32 | 16 |
| Test Compound F | 16 | >64 | 32 |
| Ampicillin | 2 | 4 | NA |
| Fluconazole | NA | NA | 1 |
Visualizations
The following diagrams illustrate key concepts and workflows in medicinal chemistry research that would be applicable to the study of this compound and its derivatives.
References
- 1. This compound | C11H14O2 | CID 88834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3,5-dimethylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing Ethyl 3,5-dimethylbenzoate. It includes frequently asked questions and troubleshooting guides to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The most prevalent method is the Fischer-Speier esterification. This reaction involves heating the starting material, 3,5-dimethylbenzoic acid, with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3]
Q2: Why is the yield of my Fischer esterification often lower than expected?
A2: The Fischer esterification is a reversible equilibrium reaction between the carboxylic acid and alcohol on one side, and the ester and water on the other.[1][3][4] If the equilibrium is not effectively shifted towards the products, the reaction will not proceed to completion, resulting in a lower yield of the desired ester.
Q3: How can I shift the reaction equilibrium to favor the formation of this compound and improve the yield?
A3: According to Le Châtelier's Principle, the equilibrium can be shifted to the product side in two primary ways[3][5]:
-
Use a Large Excess of a Reactant: Employing a large excess of ethanol (often used as the solvent) drives the reaction forward.[1][6][7] Studies have shown that increasing the alcohol excess from equimolar to a 10-fold excess can dramatically increase ester yield.[1]
-
Remove Water as it Forms: Water is a product of the reaction, and its removal will push the equilibrium towards the ester.[4][6] This can be accomplished by using a Dean-Stark apparatus, azeotropic distillation, or by adding a dehydrating agent like molecular sieves to the reaction mixture.[6][7][8]
Q4: What are the optimal reaction conditions (catalyst, temperature) for this synthesis?
A4: Typically, the reaction requires a catalytic amount of a strong acid like H₂SO₄.[1][7] The mixture is heated to reflux, which for ethanol as a solvent is approximately 78-85°C.[9][10] The reaction time can range from a few hours to over 24 hours, and progress should be monitored using Thin Layer Chromatography (TLC).[2][6]
Q5: Are there alternative, higher-yield methods for this synthesis if Fischer esterification is not sufficient?
A5: Yes, the Steglich esterification is a milder, often higher-yielding alternative.[2] This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is performed at cooler temperatures (0°C to room temperature) and can achieve yields of 85-95%.[2] However, the reagents are more expensive and DCC can cause allergic reactions.[2][11]
Troubleshooting Guides
Problem: Incomplete Reaction and Low Conversion
-
Symptom: Analysis of the crude product by TLC or other methods shows a significant amount of the starting 3,5-dimethylbenzoic acid remaining.[12]
-
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Equilibrium Not Shifted | Increase the molar excess of ethanol to at least 5-10 equivalents. If not already doing so, use a Dean-Stark apparatus or add 3Å or 4Å molecular sieves to remove the water produced during the reaction.[1][6][8] |
| Insufficient Catalyst | Ensure the acid catalyst (e.g., H₂SO₄) has been added in a sufficient catalytic amount (typically 2-5 mol%). If the catalyst is old or has been exposed to moisture, its activity may be reduced. |
| Inadequate Reaction Time or Temperature | Confirm that the reaction mixture is reaching and maintaining the reflux temperature of ethanol. Extend the reaction time and monitor the disappearance of the starting material by TLC.[2][6] |
Problem: Significant Product Loss During Work-up
-
Symptom: TLC analysis indicates a high conversion rate before work-up, but the final isolated yield is low.[12]
-
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Ester Hydrolysis | During the neutralization step, avoid using a strong base. Use a saturated solution of sodium bicarbonate (NaHCO₃) and add it slowly until effervescence ceases.[2][7] Over-basing the solution can hydrolyze the ester product back to the carboxylate salt.[13] |
| Incomplete Extraction | This compound is soluble in common organic solvents. Use a suitable solvent like ethyl acetate or diethyl ether for extraction and perform at least three extractions to ensure complete removal from the aqueous layer.[2][10] |
| Emulsion Formation | If an emulsion forms during the aqueous wash, add a small amount of brine (saturated NaCl solution) to help break the emulsion and improve phase separation.[2] |
Data Presentation
Table 1: Fischer Esterification Optimization
This table summarizes how reaction parameters can be adjusted to improve the yield of a typical esterification reaction.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Typical Yield Range |
| Acid:Alcohol Ratio | 1:3 | 1:10 or greater | 60-75% -> >90%[1][9] |
| Water Removal | None | Dean-Stark / Molecular Sieves | Improvement of 10-20%[6][8] |
| Catalyst | H₂SO₄ (catalytic) | H₂SO₄ (catalytic) | N/A |
| Temperature | Reflux | Reflux | N/A |
| Reaction Time | 4-8 hours | 12-24 hours (or until completion by TLC) | Varies[2] |
Table 2: Comparison of Synthesis Methodologies
This table compares the Fischer-Speier and Steglich esterification methods for synthesizing substituted ethyl benzoates.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Reagents | 3,5-dimethylbenzoic acid, Ethanol, H₂SO₄ | 3,5-dimethylbenzoic acid, Ethanol, DCC, DMAP |
| Solvent | Ethanol (acts as reactant and solvent) | Dichloromethane (DCM) or THF |
| Temperature | Reflux (~80°C) | 0°C to Room Temperature |
| Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Typical Yield | 60 - 80% | 85 - 95% |
| Key Advantage | Low-cost reagents, suitable for large scale. | High yield, mild conditions. |
| Key Disadvantage | Reversible reaction, requires heat. | Expensive reagents, DCC is an allergen. |
| (Data adapted from a similar esterification process)[2] |
Experimental Protocols
Protocol 1: Optimized Fischer-Speier Esterification
This protocol is designed to maximize yield by using an excess of alcohol and ensuring anhydrous conditions.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylbenzoic acid (1.0 eq).
-
Reagents: Add a large excess of anhydrous ethanol (20-30 mL per gram of carboxylic acid) to serve as both reactant and solvent.
-
Catalyst: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 3-5 mol % relative to the carboxylic acid).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 12-24 hours. Monitor the reaction's progress by TLC until the starting carboxylic acid spot is no longer visible.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution until effervescence stops (2 x 30 mL), and finally with brine (1 x 30 mL).[2][7]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Purify further by vacuum distillation if necessary.
Protocol 2: High-Yield Steglich Esterification
This protocol provides a high-yield alternative under milder conditions.
-
Setup: To a flame-dried, argon-purged round-bottom flask, add 3,5-dimethylbenzoic acid (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).
-
Reagents: Dissolve the solids in anhydrous dichloromethane (DCM). Add anhydrous ethanol (1.5-2.0 eq) to the solution.
-
Coupling Agent: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Reaction: Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring. Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.
-
Work-up:
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl solution, water, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by silica gel column chromatography if needed. (Protocol adapted from a similar esterification process)[2]
Visualizations
Caption: Experimental Workflow for Fischer Esterification.
Caption: Troubleshooting Logic for Low Yield Synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cibtech.org [cibtech.org]
- 10. chem.uoi.gr [chem.uoi.gr]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Esterification of 3,5-Dimethylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the esterification of 3,5-dimethylbenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of 3,5-dimethylbenzoic acid, focusing on the formation of byproducts and other experimental challenges.
Issue 1: Low or No Ester Yield
Question: I am getting a low yield of my desired ester. What are the potential causes and how can I improve it?
Answer: Low yields in the esterification of 3,5-dimethylbenzoic acid can arise from several factors, primarily related to steric hindrance and reaction equilibrium.
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The two methyl groups adjacent to the carboxylic acid group create significant steric hindrance, making it difficult for the alcohol to attack the carbonyl carbon. | 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time accordingly.[1] 2. Increase Temperature: Cautiously increase the reaction temperature to overcome the activation energy. Be mindful that higher temperatures can promote side reactions. 3. Use a More Effective Catalyst: Consider stronger acid catalysts like concentrated sulfuric acid or p-toluenesulfonic acid.[1] |
| Reaction Equilibrium | The Fischer esterification is an equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2][3] | 1. Use Excess Alcohol: Use the alcohol as the solvent to drive the equilibrium towards the product side.[2][3] 2. Remove Water: Use a Dean-Stark apparatus to remove water as it is formed, or add a dehydrating agent like molecular sieves.[3][4] |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow or incomplete reaction. | Ensure the correct catalytic amount of a strong acid is used. For example, a few drops of concentrated sulfuric acid per gram of carboxylic acid.[5] |
Issue 2: Presence of Unexpected Byproducts
Question: My reaction mixture shows multiple spots on the TLC plate in addition to my starting material and desired ester. What are these byproducts and how can I minimize their formation?
Answer: While the primary byproduct of esterification is water, other side reactions can occur, leading to impurities.
| Potential Byproduct | Formation Mechanism | Prevention and Mitigation Strategy |
| Ether from Alcohol Self-Condensation | Under strong acid catalysis and heat, the alcohol used for esterification (e.g., ethanol) can undergo dehydration to form a symmetric ether (e.g., diethyl ether). | 1. Milder Reaction Conditions: Avoid excessively high temperatures. 2. Purification: These ethers are often volatile and can be removed during solvent evaporation. |
| Unreacted Starting Material | Due to steric hindrance and equilibrium, the reaction may not go to completion, leaving unreacted 3,5-dimethylbenzoic acid. | 1. Drive the Equilibrium: Use a large excess of the alcohol and remove water as it forms.[2][3] 2. Purification: Perform a work-up with a mild base (e.g., saturated sodium bicarbonate solution) to extract the unreacted acidic starting material from the organic layer containing the ester.[1][5] |
| Products from Impurities | Impurities in the starting 3,5-dimethylbenzoic acid or the alcohol can lead to the formation of undesired esters or other byproducts. | 1. Use Pure Reagents: Ensure the purity of your starting materials before beginning the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of 3,5-dimethylbenzoic acid?
A1: The most common method is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable solvent system should be chosen to clearly separate the starting carboxylic acid from the less polar ester product.
Q3: What is the standard work-up procedure to isolate the ester?
A3: After the reaction is complete, the excess alcohol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[1][5] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude ester.[1]
Q4: Is purification of the final ester product always necessary?
A4: Yes, purification is generally required to remove any unreacted starting materials, residual catalyst, and byproducts. This is typically achieved through recrystallization or column chromatography.[1][5]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 3,5-Dimethylbenzoic Acid
This protocol is adapted from standard procedures for sterically hindered benzoic acids.[5]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethylbenzoic acid (1.0 equivalent) in a large excess of the desired anhydrous alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure ester.
Visualizations
References
Troubleshooting low conversion rates in Ethyl 3,5-dimethylbenzoate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of Ethyl 3,5-dimethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer-Speier esterification of 3,5-dimethylbenzoic acid with ethanol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This is a well-established and cost-effective method for converting carboxylic acids to esters.
Q2: Why is my conversion rate for the synthesis of this compound unexpectedly low?
A2: Low conversion rates in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thereby lowering the yield.[1] To drive the reaction forward, it is crucial to either use a large excess of the alcohol (ethanol) or actively remove water as it is formed.[1]
Q3: What are the potential side reactions during the synthesis of this compound?
A3: While the Fischer esterification is generally a clean reaction, potential side reactions can occur, especially under harsh conditions. At temperatures significantly above the optimal reflux temperature, side reactions such as dehydration or decarboxylation of the starting material may occur.[2] If the starting 3,5-dimethylbenzoic acid is impure, side products from the impurities may also be observed. One potential impurity, nitromesitylenic acid, can be reduced during the workup, leading to soluble byproducts.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. The starting material, 3,5-dimethylbenzoic acid, is more polar and will have a lower Rf value than the less polar product, this compound. A suitable mobile phase would be a mixture of hexane and ethyl acetate. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q5: What is a typical yield for the synthesis of this compound?
A5: With proper optimization to drive the reaction to completion, yields for Fischer esterifications can be high. For the synthesis of ethyl benzoate, yields of around 80% have been reported under optimized microwave conditions. For similar substituted benzoates, yields can range from 60% to over 90% depending on the specific substrate and reaction conditions.[2]
Troubleshooting Guide for Low Conversion Rates
This guide addresses specific issues that can lead to low conversion rates in the synthesis of this compound.
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Significant amount of unreacted 3,5-dimethylbenzoic acid in the final product (observed via TLC or HPLC). | Equilibrium Limitation: The reaction has reached equilibrium, but it does not favor the product side sufficiently. | Increase the Excess of Ethanol: Use a larger excess of ethanol (e.g., 10-20 equivalents or use it as the solvent) to shift the equilibrium towards the formation of the ester.[1] Remove Water: If possible, use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction. |
| Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | Extend the Reaction Time: Monitor the reaction by TLC until the starting material spot is no longer visible or its intensity remains constant over time. Reaction times can range from a few hours to overnight. | |
| Inadequate Catalyst: The amount of acid catalyst is insufficient, or the catalyst has lost its activity. | Increase Catalyst Concentration: A higher concentration of the acid catalyst can increase the reaction rate. Typical catalytic amounts range from 1-5 mol% of the carboxylic acid. Use Fresh Catalyst: Ensure that the sulfuric acid or p-TsOH is fresh and has been stored properly to prevent deactivation by atmospheric moisture. | |
| Low Reaction Temperature: The temperature is not high enough to overcome the activation energy of the reaction. | Ensure Proper Reflux: The reaction should be maintained at a gentle reflux temperature of the ethanol solvent (approximately 78 °C). | |
| Low isolated yield despite good conversion observed by TLC/HPLC. | Product Loss During Workup: The ester is being lost during the extraction and washing steps. | Thorough Extraction: Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to recover all the product. Careful Neutralization: During the neutralization of the acid catalyst with a base (e.g., sodium bicarbonate solution), perform the washing carefully to avoid hydrolysis of the ester product back to the carboxylic acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Minimize Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| Presence of unexpected spots on TLC or peaks in HPLC/GC-MS. | Side Reactions or Impurities: Impurities in the starting materials or side reactions are occurring. | Check Purity of Starting Materials: Ensure the 3,5-dimethylbenzoic acid and ethanol are of high purity. Control Reaction Temperature: Avoid excessively high temperatures which can lead to side reactions.[2] Purification: If side products are present, purify the crude product using column chromatography or distillation. |
Data Presentation
The following table summarizes typical reaction conditions for the Fischer-Speier esterification of a structurally similar compound, 4-Benzyloxy-3,5-dimethylbenzoic acid, which can serve as a starting point for optimizing the synthesis of this compound.[4]
| Parameter | Fischer-Speier Esterification (Illustrative Example) |
| Alcohol | Methanol (large excess, as solvent) |
| Catalyst/Reagent | Concentrated Sulfuric Acid (catalytic) |
| Solvent | Methanol |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 60 - 80% |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 3,5-Dimethylbenzoic Acid
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
3,5-Dimethylbenzoic acid
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylbenzoic acid (1.0 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents, or enough to act as the solvent).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid).
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete when the starting carboxylic acid spot is no longer visible. This may take several hours.
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst - be cautious of CO₂ evolution)
-
Brine
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by vacuum distillation or silica gel column chromatography.
Visualizations
Experimental Workflow for Fischer Esterification
Caption: A step-by-step workflow for the synthesis of this compound via Fischer Esterification.
Troubleshooting Logic for Low Conversion
Caption: A logical diagram for troubleshooting common causes of low conversion rates in ester synthesis.
References
Optimizing reaction temperature for the synthesis of Ethyl 3,5-dimethylbenzoate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3,5-dimethylbenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Fischer esterification.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The Fischer esterification is a reversible reaction.[1][2] 2. Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed. 3. Water in Reagents: Presence of water in the alcohol or carboxylic acid can inhibit the reaction. | 1. Drive the Equilibrium: Use a large excess of ethanol (it can also serve as the solvent) to shift the equilibrium towards the product.[2] Consider removing water as it forms, if the setup allows. 2. Catalyst Amount: Ensure a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid is used.[1][3] 3. Anhydrous Conditions: Use anhydrous ethanol for the reaction. |
| Presence of Starting Material in Product | 1. Short Reaction Time: The reaction may not have reached completion. 2. Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate. | 1. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (3,5-dimethylbenzoic acid) which is more polar and will have a lower Rf value than the ester product.[1] 2. Optimize Temperature: Ensure the reaction is heated to the reflux temperature of ethanol (approximately 78°C). |
| Formation of Unknown Impurities | 1. High Reaction Temperature: Excessively high temperatures can lead to side reactions. 2. Contaminated Reagents: Impurities in the starting materials can lead to byproducts. | 1. Temperature Control: Maintain the reaction at the reflux temperature of ethanol. Avoid overheating, which can cause decomposition or side reactions. 2. Reagent Purity: Use pure 3,5-dimethylbenzoic acid and ethanol. |
| Product Loss During Workup | 1. Incomplete Extraction: The ester may not be fully extracted from the aqueous layer. 2. Hydrolysis of Ester: The ester can be hydrolyzed back to the carboxylic acid if exposed to acidic conditions for a prolonged period during workup. | 1. Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.[1][3] 2. Neutralization: After extraction, wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal reaction temperature is generally the reflux temperature of the alcohol used as the reactant and solvent. For the synthesis of this compound using ethanol, this corresponds to approximately 78°C. Heating the reaction mixture to reflux ensures a sufficient reaction rate to drive the esterification towards completion.[3]
Q2: How does reaction temperature affect the yield and purity of this compound?
A2: Reaction temperature is a critical parameter in this synthesis. The following table summarizes the general effects:
| Temperature Range | Effect on Reaction | Expected Outcome |
| < 60°C | The reaction rate is very slow. | Low yield due to incomplete conversion of the starting material. |
| ~78°C (Reflux) | Provides a good balance between reaction rate and product purity. | Optimal yield and purity of the desired this compound. |
| > 90°C | Increased potential for side reactions and decomposition. | May lead to a decrease in purity and potentially a lower yield of the desired product. |
Q3: What are the common side reactions to be aware of at elevated temperatures?
A3: While the Fischer esterification is a relatively clean reaction, excessively high temperatures can potentially lead to side reactions such as dehydration or decarboxylation of the starting benzoic acid derivative, although these are less common under standard reflux conditions.
Q4: How can I effectively remove the unreacted 3,5-dimethylbenzoic acid from the final product?
A4: Unreacted 3,5-dimethylbenzoic acid can be removed during the workup procedure. By washing the organic extract with a basic solution, such as saturated sodium bicarbonate, the acidic carboxylic acid will be converted to its water-soluble carboxylate salt and move into the aqueous layer, while the neutral ester product remains in the organic layer.[1][3]
Experimental Protocol: Fischer Esterification of 3,5-dimethylbenzoic acid
This protocol details the synthesis of this compound from 3,5-dimethylbenzoic acid and ethanol.
Materials:
-
3,5-dimethylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethylbenzoic acid (1 equivalent) in an excess of anhydrous ethanol (which acts as both reactant and solvent).[3]
-
Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.[3]
-
Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature.[3]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.[1]
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1][3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by distillation if necessary.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
The logical relationship for troubleshooting low yield is depicted in the following diagram.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Effect of catalyst choice on the yield of Ethyl 3,5-dimethylbenzoate.
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3,5-dimethylbenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of common catalysts to help you achieve higher yields and purity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via Fischer esterification.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in the Fischer esterification of 3,5-dimethylbenzoic acid are often due to the reversible nature of the reaction and the presence of water.[1][2] Here are several factors to consider and troubleshoot:
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Equilibrium Limitations: The Fischer esterification is an equilibrium-controlled process.[2] To shift the equilibrium towards the product (ester), you can:
-
Use an excess of one reactant: Typically, ethanol is used in large excess, serving as both a reactant and a solvent.[3]
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Remove water: Water is a byproduct of the reaction, and its presence can drive the reaction backward.[1][2] Consider using a Dean-Stark apparatus to azeotropically remove water during the reaction.[3]
-
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction has proceeded for a sufficient amount of time. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (3,5-dimethylbenzoic acid) is no longer visible.
-
Reaction Temperature: The reaction may require heating to reflux to proceed at an adequate rate. Ensure the temperature is appropriate for the solvent and catalyst system being used.
-
-
Catalyst Inactivity:
-
Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and has not been deactivated by exposure to moisture.
-
-
Product Loss During Workup:
-
Incomplete Extraction: Ensure thorough extraction of the ester from the aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to maximize recovery.[1]
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Improper Neutralization: During the workup, washing with a sodium bicarbonate solution is crucial to remove the acid catalyst and any unreacted carboxylic acid.[1] Ensure the aqueous layer is basic after this wash.
-
Q2: I'm observing the formation of byproducts in my reaction mixture. What are they and how can I minimize them?
A2: While the Fischer esterification is a relatively clean reaction, side reactions can occur, especially under harsh conditions.
-
Ether Formation: At high temperatures, the alcohol (ethanol) can undergo acid-catalyzed dehydration to form diethyl ether. This can be minimized by maintaining careful temperature control.
-
Charring/Decomposition: If the reaction mixture turns dark brown or black, it may indicate decomposition of the starting materials or product. This can be caused by excessively high temperatures or a high concentration of the acid catalyst. Use a minimal effective amount of catalyst and maintain a gentle reflux.
Q3: How do I choose the best catalyst for my synthesis?
A3: The choice of catalyst depends on several factors, including the desired reaction conditions, ease of workup, and environmental considerations.
-
Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and cost-effective catalysts for Fischer esterification.[4][5] They are highly effective but require a neutralization step during workup.
-
Heterogeneous Catalysts: Solid acid catalysts like expandable graphite or ion-exchange resins (e.g., Amberlyst) offer the advantage of being easily separable from the reaction mixture by filtration, simplifying the workup process and allowing for potential catalyst recycling.[6]
Q4: I'm having trouble with the purification of my product. What are the recommended procedures?
A4: Proper purification is essential to obtain high-purity this compound.
-
Workup: After the reaction is complete, the mixture should be cooled and diluted with an organic solvent. This solution is then washed sequentially with water, saturated sodium bicarbonate solution, and brine (saturated NaCl solution).[1] The brine wash helps to break any emulsions that may have formed.[1]
-
Drying: The organic layer should be dried over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Distillation: The final purification is typically achieved by distillation under reduced pressure to remove the solvent and isolate the pure ester.[5]
Data Presentation: Catalyst Choice and Yield
The following table summarizes the effect of different catalysts on the yield of benzoates, providing a comparative overview to guide your catalyst selection. While specific data for this compound is limited, the trends observed for similar esterifications are presented.
| Catalyst | Catalyst Type | Typical Reaction Conditions | Reported Yield (%) for Benzoate Esters | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Reflux in excess ethanol | ~70-90[5][7] | High catalytic activity, low cost. | Corrosive, requires neutralization, difficult to remove. |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous | Reflux in excess ethanol, often with azeotropic water removal | ~80-95 | Solid, easier to handle than H₂SO₄, high activity. | Requires neutralization, can be costly. |
| Expandable Graphite | Heterogeneous | Microwave heating (e.g., 85°C) | ~80[6] | Easily separable, reusable, environmentally friendly.[6] | May require specific equipment (microwave reactor). |
| Amberlyst Resins | Heterogeneous | Fixed-bed reactor or batch reaction with heating | Variable, can be high | Easily separable, reusable, low corrosivity. | Can have lower activity than homogeneous catalysts. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using common catalysts.
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3,5-Dimethylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylbenzoic acid (1.0 eq) and a large excess of anhydrous ethanol (e.g., 5-10 equivalents), which also serves as the solvent.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of the carboxylic acid) to the stirring mixture.[7]
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1]
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Esterification using a Heterogeneous Catalyst (e.g., Expandable Graphite)
This protocol is adapted for a heterogeneous catalyst and may require optimization.
Materials:
-
3,5-Dimethylbenzoic acid
-
Anhydrous ethanol
-
Expandable Graphite (or other solid acid catalyst)
-
Cyclohexane (for azeotropic removal of water, optional)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3,5-dimethylbenzoic acid (1.0 eq), anhydrous ethanol (5 eq), and the heterogeneous catalyst (e.g., 8 wt% expandable graphite).[6] If using a Dean-Stark apparatus, add a solvent like cyclohexane.
-
Heating: Heat the mixture to reflux (or as specified for the catalyst, e.g., 85°C for expandable graphite under microwave conditions).[6]
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction time may vary depending on the catalyst's activity.
-
Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration.
-
Workup and Purification: The filtrate can be worked up and purified as described in Protocol 1 (steps 4-6).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. cibtech.org [cibtech.org]
- 7. chem.uoi.gr [chem.uoi.gr]
Preventing hydrolysis of Ethyl 3,5-dimethylbenzoate during workup.
Technical Support Center: Ethyl 3,5-dimethylbenzoate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of this compound during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern during the workup of this compound?
A1: Ester hydrolysis is a chemical reaction where an ester, in this case, this compound, reacts with water to form its parent carboxylic acid (3,5-dimethylbenzoic acid) and alcohol (ethanol).[1][2] This reaction can be catalyzed by both acids and bases.[1] During a typical reaction workup, aqueous solutions are used to wash the organic layer, creating an environment where unintentional hydrolysis can occur. This leads to a reduced yield of the desired ester product and contamination with the starting carboxylic acid.[1]
Q2: What are the primary signs that this compound is hydrolyzing during my workup?
A2: The most common indications of unwanted hydrolysis are a lower than expected yield of your final product and the detection of 3,5-dimethylbenzoic acid in your crude material.[1] You can confirm this using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the carboxylic acid.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks in the 1H or 13C NMR spectrum that correspond to 3,5-dimethylbenzoic acid.[1]
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch characteristic of a carboxylic acid.[1]
Q3: Which steps in a standard workup are most likely to cause hydrolysis?
A3: The highest risk of hydrolysis occurs during aqueous wash steps.[1] Specifically:
-
Quenching the reaction: The initial addition of water or an aqueous solution to the reaction mixture.[1]
-
Base washes: Using basic solutions like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize acid catalysts or unreacted starting materials is a major risk factor for base-catalyzed hydrolysis (saponification).[1][3]
-
Acid washes: Although less common for ester workups, using acidic solutions can also promote acid-catalyzed hydrolysis.[1]
Q4: How does the choice of base for neutralization affect the hydrolysis of this compound?
A4: The strength of the base used is a critical factor.
-
Strong bases (e.g., NaOH, KOH) significantly increase the rate of saponification, which is often irreversible under the workup conditions.[1][3]
-
Weak bases (e.g., NaHCO₃, Na₂CO₃) are much less likely to induce hydrolysis and are therefore recommended for neutralizing acidic components in the workup.[1] The reaction with sodium bicarbonate can also be visually monitored by the cessation of CO₂ evolution.[1]
Q5: What is the impact of temperature on hydrolysis during the workup?
A5: The rate of hydrolysis is highly dependent on temperature.[1] Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of hydrolysis.[1] To minimize this, it is strongly recommended to perform all aqueous washes with ice-cold solutions and to keep the reaction mixture in an ice bath during the workup.[1]
Q6: How does a brine wash help in preventing hydrolysis?
A6: A brine wash, which is a wash with a saturated aqueous solution of sodium chloride (NaCl), serves two main purposes. Firstly, it decreases the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out," which helps to maximize the recovery of the ester in the organic phase.[1] Secondly, it aids in removing dissolved water from the organic layer before the final drying step, thus minimizing the potential for hydrolysis to occur while the product is in solution.[1]
Troubleshooting Guide: Low Yield of this compound
If you are experiencing a low yield and have identified 3,5-dimethylbenzoic acid in your product, use the following guide to troubleshoot the source of hydrolysis.
Table 1: Key Parameters to Control During Workup to Prevent Hydrolysis
| Parameter | Recommendation | Rationale |
| Choice of Base | Use a weak base (e.g., cold, saturated NaHCO₃ or Na₂CO₃ solution).[1] | Strong bases like NaOH or KOH significantly accelerate irreversible saponification.[1][3] |
| Temperature | Perform all aqueous washes with ice-cold solutions.[1] | Lower temperatures slow down the rate of hydrolysis.[1] |
| Contact Time | Minimize the duration of contact between the organic layer and aqueous solutions.[1] | Prolonged exposure to acidic or basic aqueous conditions increases the extent of hydrolysis.[1] |
| Drying | Use an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until it no longer clumps.[1] | Thoroughly removing water from the organic phase prevents further hydrolysis. |
Troubleshooting Workflow
The following diagram outlines a decision-making process to identify and rectify the cause of this compound hydrolysis during workup.
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.
Experimental Protocols
Protocol 1: Optimized Workup to Minimize Hydrolysis of this compound
This protocol outlines a standard workup procedure following an esterification reaction, designed to isolate the ester product while minimizing its hydrolytic decomposition.
-
Cool the Reaction Mixture: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath to further cool the contents.[1]
-
Quench the Reaction (if applicable): If the reaction needs to be quenched, slowly add ice-cold water to the cooled reaction mixture with stirring.
-
Solvent Addition: Add an appropriate organic solvent (e.g., ethyl acetate) to dissolve the product and transfer the mixture to a separatory funnel.
-
Neutralization with Weak Base: Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[1]
-
Caution: Initially, swirl the unstoppered funnel to control the rate of carbon dioxide evolution before stoppering and shaking. Vent the funnel frequently.
-
Continue to wash with fresh portions of cold, saturated NaHCO₃ solution until no more gas evolves, indicating that all the acid has been neutralized.[1]
-
-
Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).[1] This step helps to remove the majority of dissolved water and decreases the solubility of the ester in the aqueous phase.[1]
-
Drying the Organic Layer: Separate and drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the drying agent until it no longer clumps together and moves freely when the flask is swirled.[1]
-
Isolation of the Product: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Workflow Diagram for Optimized Workup
Caption: Optimized experimental workflow for the workup of this compound.
References
Technical Support Center: Analysis of Ethyl 3,5-dimethylbenzoate using 1H NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1H NMR spectroscopy to identify impurities in Ethyl 3,5-dimethylbenzoate.
Troubleshooting Guide: Interpreting 1H NMR Spectra
This guide addresses common issues encountered during the 1H NMR analysis of this compound, helping you to identify unexpected signals in your spectrum.
Q1: My 1H NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?
A1: Unexpected peaks in your 1H NMR spectrum of this compound likely correspond to residual starting materials, side-products from the synthesis, or solvent impurities. To identify these, compare the chemical shifts (δ) and splitting patterns of the unknown signals with the known spectra of potential contaminants.
Workflow for Impurity Identification:
Caption: Workflow for identifying impurities in this compound via 1H NMR.
Expected 1H NMR Signals for this compound:
| Protons | Chemical Shift (δ, ppm) (estimated) | Multiplicity | Integration |
| Ar-H (2H) | ~7.6 | s | 2H |
| Ar-H (1H) | ~7.2 | s | 1H |
| O-CH₂ -CH₃ | ~4.3 | q | 2H |
| Ar-CH₃ (6H) | ~2.3 | s | 6H |
| O-CH₂-CH₃ | ~1.3 | t | 3H |
Note: These are estimated chemical shifts based on similar structures. Actual values may vary slightly depending on the solvent and spectrometer frequency.
Q2: I see a broad singlet around 10-12 ppm. What could it be?
A2: A broad singlet in this region is characteristic of a carboxylic acid proton. This strongly suggests the presence of unreacted 3,5-dimethylbenzoic acid .
Q3: There is a quartet around 3.6 ppm and a triplet around 1.2 ppm that do not belong to my product. What are they?
A3: These signals, a quartet at approximately 3.6 ppm and a triplet around 1.2 ppm, are characteristic of ethanol , which is likely a residual starting material from the esterification reaction.[1]
Q4: I have a quartet at approximately 3.48 ppm and a triplet at 1.20 ppm. Is this also ethanol?
A4: While the triplet is in a similar region to ethanol, a quartet around 3.48 ppm is characteristic of diethyl ether . Diethyl ether can be formed as a side-product during acid-catalyzed reactions involving ethanol, particularly at elevated temperatures.
Q5: My spectrum shows sharp singlets in the aromatic region (around 7-8 ppm) and a singlet around 2.3 ppm that I cannot assign to my product.
A5: If you used an acid catalyst such as p-toluenesulfonic acid (p-TsOH) , these signals could be due to its presence in your sample. p-TsOH shows aromatic protons and a methyl group singlet. Specifically, you might observe doublets around 7.51 ppm and 7.14 ppm, and a singlet for the methyl group around 2.27 ppm in DMSO-d6.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized by Fischer esterification?
A1: The most common impurities are typically the starting materials: 3,5-dimethylbenzoic acid and ethanol . Another possible impurity is diethyl ether , formed from the acid-catalyzed self-condensation of ethanol. Residual acid catalyst, such as sulfuric acid or p-toluenesulfonic acid , may also be present.
Structure of this compound and Common Impurities:
References
Technical Support Center: Scaling Up Ethyl 3,5-dimethylbenzoate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of Ethyl 3,5-dimethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and is it suitable for large-scale production?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating 3,5-dimethylbenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2] The use of inexpensive and readily available starting materials makes it a cost-effective choice for large-scale synthesis.[3]
Q2: What are the primary challenges when scaling up the Fischer-Speier esterification for this compound?
A2: Key challenges during scale-up include:
-
Reaction Equilibrium: Fischer esterification is a reversible reaction. To drive the reaction towards the product, a large excess of the alcohol reactant (ethanol) is typically used, or water must be removed as it forms.[2]
-
Heat Management: The reaction is typically conducted under reflux, and maintaining consistent heating and avoiding localized overheating in large reactors can be challenging.
-
Work-up and Purification: Handling large volumes of flammable solvents, neutralizing the acid catalyst effectively, and purifying the final product to remove unreacted starting materials and byproducts can be complex at scale.
-
Byproduct Formation: At elevated temperatures or with prolonged reaction times, side reactions can occur, leading to impurities that may be difficult to separate from the desired ester.[4]
Q3: What are some common side products to expect, and how can they be minimized?
A3: A common issue is the presence of unreacted 3,5-dimethylbenzoic acid in the final product.[5] This can be minimized by using a sufficient excess of ethanol and ensuring the reaction goes to completion. Another potential issue is the formation of ethers from the alcohol at high temperatures, though this is less common under standard Fischer esterification conditions. The purity of the ethanol should also be considered, as impurities in the alcohol can lead to corresponding ester byproducts.[5]
Q4: How can I monitor the progress of the reaction effectively during a large-scale run?
A4: For large-scale production, it is crucial to monitor the reaction's progress to determine the optimal reaction time. This can be achieved by taking small aliquots from the reaction mixture at regular intervals and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][4] This allows for the observation of the consumption of the starting material (3,5-dimethylbenzoic acid) and the formation of the product (this compound).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | Increase the excess of ethanol to shift the equilibrium towards the product. Consider removing water as it forms using a Dean-Stark apparatus.[2] |
| Insufficient catalyst. | Ensure the correct catalytic amount of a fresh, strong acid catalyst (e.g., concentrated H₂SO₄) is used.[4] | |
| Product loss during work-up. | During the aqueous wash, ensure the pH is carefully controlled to avoid hydrolysis of the ester. Thoroughly extract the aqueous layer multiple times with a suitable organic solvent.[6] | |
| Presence of Starting Material in Final Product | Reaction did not go to completion. | Extend the reflux time and monitor the reaction progress using TLC or GC until the starting material is consumed.[4] |
| Formation of Unknown Impurities | Reaction temperature too high or prolonged reaction time. | Reduce the reaction temperature to the minimum required for a reasonable reaction rate. Optimize the reaction time to avoid prolonged heating after completion.[4] |
| Impure reactants. | Ensure the 3,5-dimethylbenzoic acid and ethanol are of high purity. Impurities in the alcohol can lead to the formation of other esters.[5] | |
| Difficulty in Phase Separation During Work-up | Formation of emulsions. | Add brine (saturated NaCl solution) during the washing step to help break up emulsions and improve phase separation.[2][7][8] |
| Excess ethanol increasing solubility of the ester in the aqueous phase. | Remove the excess ethanol under reduced pressure before performing the aqueous work-up.[4][7] |
Experimental Protocols
Key Experiment: Fischer-Speier Esterification of 3,5-Dimethylbenzoic Acid
This protocol describes the synthesis of this compound.
Materials:
-
3,5-Dimethylbenzoic acid
-
Anhydrous ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylbenzoic acid (1 equivalent) in a large excess of anhydrous ethanol (e.g., 20-30 mL per gram of carboxylic acid).[9]
-
With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).[9]
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.[7]
-
Monitor the reaction progress by TLC until the starting material is no longer visible (typically 12-24 hours).[9]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dissolve the residue in ethyl acetate.[2]
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4][9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1][2]
-
The crude product can be further purified by vacuum distillation if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Benzoate Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on managing the exothermic nature of large-scale benzoate synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure safe and efficient production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale synthesis of benzoates due to the exothermic nature of the reactions.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise | Runaway Reaction: The rate of heat generation is exceeding the heat removal capacity of the reactor. This can be due to incorrect reagent addition rates, cooling system failure, or poor mixing.[1][2][3][4] | 1. Immediately stop the addition of all reagents. 2. Maximize cooling: Ensure full flow of coolant to the reactor jacket or coils. If available, activate emergency cooling systems.3. Increase agitation: Enhance mixing to improve heat transfer to the cooling surfaces.4. If the temperature continues to rise, consider a quench agent (a chemically inert, cold solvent) to rapidly cool the reaction mixture. This should be a pre-determined part of your safety protocol.5. Follow established emergency shutdown procedures. |
| Localized Hotspots Detected | Poor Mixing: Inadequate agitation can lead to localized areas of high temperature, which can initiate a runaway reaction.[3] | 1. Verify agitator function: Check the agitator's speed and ensure it is operating correctly.2. Optimize agitator design and speed: For large vessels, ensure the agitator is designed to provide sufficient mixing throughout the entire volume.3. Consider adding baffles to the reactor to improve turbulence and mixing. |
| Slower Than Expected Initial Temperature Increase | Reaction Inhibition or Delayed Onset: Impurities in reagents or a slow initiation phase can lead to the accumulation of unreacted reagents. A sudden initiation can then cause a rapid exotherm.[5] | 1. Do not increase the heating rate or reagent addition rate to "force" the reaction. This can lead to a dangerous accumulation of reactants.2. Verify reagent quality: Ensure all reagents are free from inhibitors or impurities.3. Consult small-scale experimental data to understand the expected initiation phase of the reaction.4. If a delayed onset is known for the reaction, proceed with extreme caution, maintaining a slow and controlled addition of reagents. |
| Cooling System Cannot Maintain Set Temperature | Insufficient Cooling Capacity: The scale of the reaction may be too large for the existing cooling system.[6] | 1. Reduce the rate of reagent addition to decrease the rate of heat generation.2. Lower the temperature of the cooling medium, if possible.3. Evaluate the design of the cooling system. For highly exothermic reactions, a combination of jacket and internal coil cooling may be necessary.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in benzoate synthesis?
A1: The main exothermic steps are the neutralization of benzoic acid with a base (e.g., sodium hydroxide) to form sodium benzoate, and the acid-catalyzed esterification of benzoic acid with an alcohol (e.g., methanol, ethanol) to form the corresponding ester. The reaction of sodium metal with benzyl alcohol to form the alkoxide, a step in some benzyl benzoate syntheses, is also highly exothermic.[8][9]
Q2: How does the scale of the reaction affect heat management?
A2: As the reaction scale increases, the volume of the reaction mixture increases cubically, while the surface area available for heat exchange only increases squarely. This decrease in the surface-area-to-volume ratio makes heat dissipation more challenging at a larger scale, increasing the risk of a runaway reaction.[6]
Q3: What are the key process parameters to monitor for controlling an exothermic reaction?
A3: The most critical parameters to monitor are the temperature of the reaction mixture (at multiple points if possible), the temperature of the cooling medium (inlet and outlet), the rate of reagent addition, and the pressure within the reactor.[1]
Q4: What is a "thermal runaway" and what are the signs?
A4: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[1][4] Key signs include a continuous increase in temperature even with maximum cooling applied, a rapid rise in pressure, and an accelerating rate of reaction.[10]
Q5: What are the advantages and disadvantages of jacketed versus coil-cooled reactors for managing exothermic reactions?
A5: Jacketed reactors provide more uniform heat transfer but may have a lower overall heat transfer coefficient compared to internal coils.[7][11] Coils offer a larger heat transfer surface area within the reactor and can provide more aggressive cooling, but they can be more difficult to clean and may interfere with mixing.[7][12] For very large and highly exothermic reactions, a combination of both is often used.
Data Presentation
Table 1: Estimated Heat of Reaction for Benzoate Synthesis
| Reaction | Reactants | Product | Estimated Enthalpy of Reaction (ΔH) | Notes |
| Neutralization | Benzoic Acid + Sodium Hydroxide | Sodium Benzoate | -55 to -60 kJ/mol | The neutralization of a weak acid with a strong base is exothermic.[8] |
| Esterification | Benzoic Acid + Methanol | Methyl Benzoate | -5 to -15 kJ/mol | Esterification reactions are typically moderately exothermic. The exact value can vary with conditions. |
| Esterification | Benzoic Acid + Ethanol | Ethyl Benzoate | -5 to -15 kJ/mol | Similar to methyl benzoate synthesis, this reaction is moderately exothermic. |
| Transesterification | Benzaldehyde + Sodium Benzoxide | Benzyl Benzoate | Exothermic | The reaction generates heat and requires cooling to maintain a temperature below 50-60°C.[9] |
Table 2: Comparison of Cooling Systems for Large-Scale Reactors
| Cooling System | Typical Overall Heat Transfer Coefficient (U-value) (W/m²K) | Advantages | Disadvantages |
| Jacketed Vessel | 350 - 400 (for stainless steel)[12] | - Uniform heat transfer- Easy to clean- No internal obstructions | - Lower heat transfer surface area to volume ratio- Less effective for highly exothermic reactions at very large scales |
| Internal Coils | 400 - 600[12] | - High heat transfer surface area- More efficient cooling | - Can interfere with mixing- More difficult to clean- Potential for localized cooling |
| Jacketed with Internal Coils | > 600 | - Combines the advantages of both systems- Excellent for highly exothermic reactions | - More complex design and operation- Higher cost |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Sodium Benzoate
Objective: To safely produce a large batch of sodium benzoate via the neutralization of benzoic acid with sodium hydroxide.
Materials:
-
Benzoic Acid (100 kg)
-
50% w/w Sodium Hydroxide solution (approx. 66 L)
-
Water
-
Activated Carbon
Equipment:
-
1000 L glass-lined or stainless steel jacketed reactor with an agitator and temperature probes
-
Cooling system for the reactor jacket
-
pH meter
-
Filtration system
-
Drying oven
Procedure:
-
Charge the reactor with 400 L of water and start the agitator.
-
Slowly add 100 kg of benzoic acid to the water.
-
Begin circulating coolant through the reactor jacket to maintain a temperature of 25-30°C.
-
Slowly and controllably, add the 50% sodium hydroxide solution to the reactor. Monitor the pH and temperature continuously. The reaction is exothermic, and the addition rate should be adjusted to maintain the temperature below 40°C.[8] The target pH is 7.5-8.0.[13]
-
Once the neutralization is complete (stable pH), add 2-3 kg of activated carbon to the solution and continue to agitate for 30-45 minutes to decolorize the solution.[13]
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate in a crystallizer to precipitate the sodium benzoate.
-
Isolate the sodium benzoate crystals by filtration or centrifugation.
-
Wash the crystals with cold water.
-
Dry the sodium benzoate in a vacuum oven at 105-110°C until a constant weight is achieved.
Protocol 2: Large-Scale Synthesis of Methyl Benzoate
Objective: To safely produce a large batch of methyl benzoate via Fischer esterification.
Materials:
-
Benzoic Acid (122 kg, 1 kmol)
-
Methanol (128 kg, 4 kmol)
-
Concentrated Sulfuric Acid (catalyst)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Equipment:
-
500 L jacketed reactor with an agitator, reflux condenser, and temperature probes
-
Heating/cooling system for the reactor jacket
-
Separatory funnel (or equivalent for large-scale liquid-liquid extraction)
-
Distillation apparatus
Procedure:
-
Charge the reactor with 122 kg of benzoic acid and 128 kg of methanol.
-
Start the agitator.
-
Slowly and carefully, add the concentrated sulfuric acid catalyst to the mixture while maintaining the temperature below 30°C using the cooling jacket. The addition of sulfuric acid to methanol is exothermic.
-
Once the catalyst is added, heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.
-
After the reaction is complete (monitored by GC or TLC), cool the mixture to room temperature.
-
Transfer the reaction mixture to a larger vessel and add an equal volume of cold water.
-
Separate the organic layer (crude methyl benzoate).
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst - perform with care due to potential CO2 evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the methyl benzoate by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for a rapid temperature increase.
Caption: General experimental workflows for benzoate synthesis.
References
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. tuvsud.com [tuvsud.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. icheme.org [icheme.org]
- 5. benchchem.com [benchchem.com]
- 6. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 7. blog.isa.org [blog.isa.org]
- 8. ziochemical.com [ziochemical.com]
- 9. snowhitechem.com [snowhitechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors [gmmpfaudler.com]
- 12. thermopedia.com [thermopedia.com]
- 13. CN1887845A - Granular sodium benzoate and its production process - Google Patents [patents.google.com]
Side reactions to consider when using Ethyl 3,5-dimethylbenzoate in synthesis.
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ethyl 3,5-dimethylbenzoate in chemical synthesis. Below you will find detailed information on potential side reactions and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when using this compound?
A1: The primary side reactions involving this compound are similar to those of other benzoate esters and include:
-
Hydrolysis: Reversion to 3,5-dimethylbenzoic acid and ethanol in the presence of water, catalyzed by acid or base.
-
Transesterification: Exchange of the ethyl group with another alcohol if present in the reaction mixture.
-
Reduction to Aldehyde or Alcohol: Partial or complete reduction of the ester functionality when using reducing agents.
-
Reaction with Nucleophiles: Attack of strong nucleophiles, such as Grignard reagents, at the carbonyl carbon.
The presence of two methyl groups on the aromatic ring can influence the rate of these reactions due to electronic and minor steric effects.
Q2: How do the methyl groups on this compound affect its reactivity compared to ethyl benzoate?
A2: The two methyl groups at the 3 and 5-positions are electron-donating groups. This slightly increases the electron density on the benzene ring, which can subtly affect the reactivity of the ester. For reactions involving the carbonyl group, this electron donation can slightly decrease its electrophilicity, potentially slowing down reactions with nucleophiles compared to unsubstituted ethyl benzoate. However, for electrophilic aromatic substitution on the ring, the methyl groups are activating.
Q3: Can I use this compound in Grignard reactions? What are the potential pitfalls?
A3: Yes, this compound can be used in Grignard reactions to synthesize tertiary alcohols. However, a key consideration is that the reaction proceeds through a ketone intermediate. If less than two equivalents of the Grignard reagent are used, or if the reaction is incomplete, the corresponding ketone (3,5-dimethylacetophenone or a related structure depending on the Grignard reagent) can be a significant side product.[1][2]
Troubleshooting Guides
Issue 1: Low Yield in a Desired Reaction
Symptom: The yield of the intended product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis | Ensure all reagents and solvents are anhydrous. Use dry glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Transesterification | Avoid using alcoholic solvents other than ethanol unless transesterification is the desired reaction. Ensure the purity of all reagents. |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction time or temperature if appropriate. |
| Steric Hindrance | While the 3,5-dimethyl substitution pattern does not create significant steric hindrance at the ester, bulky reactants may still react slowly. Consider using a more reactive catalyst or higher temperatures. |
Issue 2: Formation of 3,5-Dimethylbenzoic Acid as a Byproduct
Symptom: Presence of a significant amount of 3,5-dimethylbenzoic acid in the product mixture.
Possible Cause:
This is a clear indication of ester hydrolysis . This can occur if:
-
There is residual water in the starting materials or solvents.
-
The reaction is performed under acidic or basic conditions where water is present.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis.
Issue 3: Incomplete Grignard Reaction and Ketone Formation
Symptom: The final product contains a mixture of the desired tertiary alcohol and a ketone.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Grignard Reagent | Use at least two equivalents of the Grignard reagent per equivalent of this compound. The first equivalent forms the ketone intermediate, and the second attacks the ketone.[1] |
| Low Reactivity of Grignard Reagent | Ensure the Grignard reagent is freshly prepared and titrated to determine its exact concentration. Consider using a more reactive Grignard reagent if possible. |
| Reaction Quenched Prematurely | Allow sufficient reaction time for both additions to occur. Monitor the disappearance of the ketone intermediate by TLC or GC before quenching the reaction. |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol describes the intentional hydrolysis of this compound to 3,5-dimethylbenzoic acid for analytical or synthetic purposes.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., a mixture of ethanol and water).
-
Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2 M NaOH, 2.0 eq.), to the flask.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., 2 M HCl) until the pH is acidic. The 3,5-dimethylbenzoic acid will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Protocol 2: Grignard Reaction with this compound to form a Tertiary Alcohol
This protocol outlines the synthesis of a tertiary alcohol using a Grignard reagent.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent (e.g., Phenylmagnesium bromide) from magnesium turnings and the corresponding halide in anhydrous diethyl ether or THF.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the solution of the ester to 0 °C. Slowly add the prepared Grignard reagent (at least 2.2 eq.) to the ester solution via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude tertiary alcohol by column chromatography or recrystallization.
Side Reaction Pathways
The following diagrams illustrate the key side reactions that can occur.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 3,5-dimethylbenzoate and Other Alkyl Benzoates
This guide provides a detailed comparison of the chemical reactivity of Ethyl 3,5-dimethylbenzoate against other common alkyl benzoates. The analysis focuses on two principal reaction types: hydrolysis (saponification) and reduction. The comparative reactivity is assessed based on established principles of electronic and steric effects, supported by experimental data from relevant literature. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction: Factors Governing Ester Reactivity
The reactivity of an ester is primarily dictated by the electronic and steric environment surrounding the carbonyl group. These factors influence the susceptibility of the carbonyl carbon to nucleophilic attack, which is the key step in many reactions, including hydrolysis and reduction.
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the aromatic ring increases the partial positive charge (electrophilicity) of the carbonyl carbon, making it more susceptible to attack by nucleophiles and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to slower reaction rates.[1][2]
-
Steric Effects: Bulky substituents near the ester functional group can physically obstruct the approach of a nucleophile, a phenomenon known as steric hindrance.[3][4] This is most pronounced with substituents at the ortho positions of the benzoate ring or with bulky alkyl groups in the alcohol portion of the ester.
In this compound, the two methyl groups at the meta positions exert a weak electron-donating effect. Due to their meta-position, they do not cause significant steric hindrance at the reaction center.
Caption: Factors influencing the reactivity of benzoate esters.
Comparative Reactivity in Hydrolysis
Alkaline hydrolysis, or saponification, is a common reaction for esters. The rate of this reaction is highly sensitive to the aforementioned electronic and steric factors.
The two methyl groups in this compound are electron-donating, which slightly deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted Ethyl Benzoate. However, this effect is generally modest. The primary influence comes from the nature of the alkyl group and the substitution pattern on the aromatic ring.
Table 1: Comparative Hydrolysis Half-lives (t½) of Various Benzoate Esters Data is compiled and extrapolated from studies on homologous esters and substituted benzoates.[1] Direct comparative data for this compound under identical conditions is not readily available; its reactivity is predicted based on chemical principles.
| Ester | Substituents | Alkyl Group | Expected Electronic Effect | Predicted Relative Hydrolysis Rate vs. Ethyl Benzoate |
| Methyl Benzoate | None | Methyl | Reference | Faster |
| Ethyl Benzoate | None | Ethyl | Reference | Reference |
| n-Propyl Benzoate | None | n-Propyl | Reference | Slower |
| n-Butyl Benzoate | None | n-Butyl | Reference | Slower |
| Ethyl p-bromobenzoate | p-Br | Ethyl | Electron-Withdrawing | Faster |
| Ethyl m-bromobenzoate | m-Br | Ethyl | Electron-Donating (net) | Slower |
| This compound | 3,5-di-Me | Ethyl | Electron-Donating | Slightly Slower |
Comparative Reactivity in Reduction
Reduction of esters to primary alcohols is typically accomplished using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[5][6] While LiAlH₄ is a very powerful and often non-selective reagent, the rate of reduction can still be influenced by steric and electronic factors, especially with less reactive hydrides or under carefully controlled conditions.
-
Electronic Effects: Electron-donating groups, such as the methyl groups in this compound, slightly decrease the reactivity of the carbonyl group towards hydride attack.
-
Steric Effects: Steric hindrance around the carbonyl group can slow the rate of reduction. The meta-position of the methyl groups in this compound does not present significant steric hindrance.
Table 2: Predicted Relative Reactivity of Benzoate Esters with LiAlH₄ Predictions are based on general principles of ester reduction.[7][8] All reactions are expected to proceed to completion, but the relative rates may differ.
| Ester | Substituents | Predicted Relative Rate of Reduction | Primary Alcohol Product(s) |
| Ethyl Benzoate | None | Reference | Benzyl alcohol, Ethanol |
| Ethyl p-nitrobenzoate | p-NO₂ (EWG) | Faster | (4-aminophenyl)methanol, Ethanol* |
| Ethyl p-methoxybenzoate | p-MeO (EDG) | Slower | (4-methoxyphenyl)methanol, Ethanol |
| Ethyl 2-methylbenzoate | o-Me | Slower (due to sterics) | (2-methylphenyl)methanol, Ethanol |
| This compound | 3,5-di-Me (EDG) | Slightly Slower | (3,5-dimethylphenyl)methanol, Ethanol |
*Note: The nitro group is also reduced by LiAlH₄.
Experimental Protocols
Protocol 1: Comparative Measurement of Alkaline Hydrolysis Rates
This protocol describes a method for comparing the saponification rates of different alkyl benzoates by monitoring the reaction progress via titration.[9][10]
Objective: To determine the second-order rate constants for the alkaline hydrolysis of this compound and other selected alkyl benzoates.
Materials:
-
Selected alkyl benzoates (e.g., this compound, Ethyl Benzoate)
-
0.1 M Sodium Hydroxide (NaOH) solution in 50% ethanol/water
-
0.1 M Hydrochloric Acid (HCl) standard solution
-
Phenolphthalein indicator
-
Constant temperature water bath (e.g., 30°C)
-
Pipettes, burettes, conical flasks, stopwatches
-
Ice bath
Procedure:
-
Reaction Setup: Equilibrate separate solutions of 0.1 M NaOH and a 0.1 M solution of the chosen ester in 50% ethanol/water in the constant temperature water bath.
-
Initiation: To start the reaction, mix equal volumes (e.g., 50 mL) of the pre-heated NaOH and ester solutions in a flask. Start the stopwatch immediately. This is time t=0.
-
Sampling: At regular intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a fixed volume of the reaction mixture (e.g., 10 mL) with a pipette.
-
Quenching: Immediately add the withdrawn sample to a flask containing an excess of ice-cold water or a known quantity of standard HCl to stop the reaction.
-
Titration: Titrate the unreacted NaOH in the quenched sample with the 0.1 M HCl standard solution using phenolphthalein as an indicator.
-
Infinity Reading (t=∞): Allow a separate sample of the reaction mixture to go to completion by heating it for an extended period (e.g., 2 hours) in a sealed container. Cool and titrate this sample to determine the initial concentration of the ester.
-
Calculation: The concentration of the ester at time 't' is proportional to (V∞ - Vt), where Vt is the volume of HCl required at time t and V∞ is the volume required at t=∞. Plot 1/(V∞ - Vt) versus time. The slope of this line will be proportional to the second-order rate constant (k).
Caption: Workflow for kinetic analysis of ester hydrolysis.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. aston-chemicals.com [aston-chemicals.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. davuniversity.org [davuniversity.org]
- 9. rkmvccrahara.org [rkmvccrahara.org]
- 10. nitt.edu [nitt.edu]
Navigating Isomers: A Comparative Guide to the NMR Spectral Analysis of Ethyl 3,5-dimethylbenzoate
In the landscape of organic chemistry, definitive structure confirmation is paramount. For researchers and professionals in drug development, the precise arrangement of atoms within a molecule dictates its properties and interactions. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering a detailed roadmap of a molecule's carbon-hydrogen framework. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 3,5-dimethylbenzoate, comparing it with a structural isomer to highlight the power of NMR in unambiguous identification.
Predicted NMR Spectral Data for this compound
The structure of this compound gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The symmetrical substitution on the benzene ring simplifies the aromatic region of the spectra, providing clear diagnostic peaks.
| ¹H NMR | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| Aromatic Protons | ~7.5 - 7.8 | 2H | Singlet (s) | H-2, H-6 |
| ~7.1 - 7.3 | 1H | Singlet (s) | H-4 | |
| Ethyl Group | ~4.3 - 4.4 | 2H | Quartet (q) | -OCH₂CH₃ |
| ~1.3 - 1.4 | 3H | Triplet (t) | -OCH₂CH₃ | |
| Methyl Groups | ~2.3 - 2.4 | 6H | Singlet (s) | Ar-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~166 - 167 | C=O |
| Aromatic Carbons | ~138 - 139 | C-3, C-5 |
| ~133 - 134 | C-4 | |
| ~130 - 131 | C-1 | |
| ~127 - 128 | C-2, C-6 | |
| Ethyl Group | ~60 - 61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ | |
| Methyl Groups | ~21 | Ar-CH₃ |
Distinguishing Isomers: this compound vs. Ethyl 2,4-dimethylbenzoate
To underscore the diagnostic power of NMR, a comparison with the constitutional isomer, Ethyl 2,4-dimethylbenzoate, is illustrative. The different substitution pattern on the benzene ring in the isomer leads to a more complex and distinctly different NMR spectrum.
| Compound | ¹H NMR Aromatic Signals | ¹³C NMR Aromatic Signals |
| This compound | Two singlets | Four signals |
| Ethyl 2,4-dimethylbenzoate | Three distinct signals, likely a doublet, a singlet, and a doublet | Six distinct signals |
This clear difference in the number and splitting patterns of the aromatic signals allows for straightforward differentiation between the two isomers.
Experimental Protocol for NMR Analysis
The following provides a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~12-15 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent signal (CDCl₃ at δ 77.16 ppm).
-
Workflow for Structure Confirmation
The logical process of using NMR data to confirm a chemical structure can be visualized as a clear workflow.
Caption: Workflow for NMR-based structure confirmation.
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 3,5-dimethylbenzoate. For validation and comparative purposes, its fragmentation is contrasted with that of the structurally similar, unsubstituted Ethyl benzoate. This document presents key quantitative data in tabular format, outlines a comprehensive experimental protocol for analysis, and visualizes the fragmentation pathway.
Comparative Fragmentation Analysis
The mass spectra of this compound and Ethyl benzoate reveal distinct fragmentation patterns influenced by the methyl substituents on the benzene ring. While both compounds exhibit fragmentation pathways common to aromatic esters, the presence of the 3,5-dimethyl groups in this compound leads to unique and diagnostically significant fragment ions.
Quantitative Mass Spectra Data
The table below summarizes the major fragment ions and their relative intensities for both this compound and Ethyl benzoate, obtained under electron ionization conditions.
| Fragment Ion (m/z) | This compound Relative Intensity (%) [1] | Ethyl benzoate Relative Intensity (%) [2] | Proposed Fragment Structure/Identity |
| 178 | 42.20 | - | Molecular ion [M]•+ of this compound |
| 150 | 24.40 | 16.38 | Molecular ion [M]•+ of Ethyl benzoate |
| 133 | 99.99 | - | [M - C2H5O]•+ or [M - 45]•+; 3,5-dimethylbenzoyl cation |
| 122 | - | 33.62 | [M - C2H4]•+; Benzoic acid radical cation |
| 105 | 29.20 | 99.99 | [M - C2H5O]•+ or [M - 45]•+; Benzoyl cation |
| 77 | - | 31.97 | [C6H5]+; Phenyl cation |
Elucidation of Fragmentation Pathways
The fragmentation of ethyl esters under electron ionization typically involves several key processes, including the loss of the ethoxy group, rearrangements, and cleavages of the aromatic ring.[3][4]
Fragmentation of this compound
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion at m/z 178. The major fragmentation pathways are proposed as follows:
-
Formation of the 3,5-dimethylbenzoyl cation (m/z 133): The base peak in the spectrum results from the loss of an ethoxy radical (•OCH2CH3), a common fragmentation for ethyl esters, leading to the formation of the stable 3,5-dimethylbenzoyl cation.[3]
-
Formation of the ion at m/z 150: This ion likely arises from the loss of an ethylene molecule (C2H4) via a McLafferty-type rearrangement, resulting in a 3,5-dimethylbenzoic acid radical cation.
-
Formation of the ion at m/z 105: This fragment can be formed by the loss of carbon monoxide (CO) from the 3,5-dimethylbenzoyl cation (m/z 133), leading to a dimethylphenyl cation.
-
Formation of the ion at m/z 134: This ion could be formed through the loss of an ethyl radical (•CH2CH3) from the molecular ion.
Fragmentation Pathway Diagram
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a standard method for the analysis of this compound and similar aromatic esters.
1. Sample Preparation:
-
Prepare a stock solution of the analyte (this compound or Ethyl benzoate) at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
-
Transfer the final solution to a GC autosampler vial.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
GC Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless or a high split ratio (e.g., 50:1) depending on the sample concentration.
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Temperature Ramp: Increase at 10 °C/min to 290 °C.
-
Final Hold: Maintain at 290 °C for 7 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-500
-
Scan Speed: 2 scans/second
-
3. Data Analysis:
-
Identify the molecular ion peak and major fragment ions in the obtained mass spectrum.
-
Compare the fragmentation pattern with library data (e.g., NIST) and the reference spectrum of the alternative compound (Ethyl benzoate).
Conclusion
The mass spectrometry fragmentation pattern of this compound is characterized by a prominent molecular ion peak and a base peak corresponding to the loss of the ethoxy group. The presence of the dimethyl substituents on the aromatic ring significantly influences the fragmentation, leading to a distinct pattern compared to the unsubstituted Ethyl benzoate. This comparative analysis, supported by the provided experimental data and protocol, serves as a valuable resource for the validation and identification of this compound in various research and development applications.
References
Comparative study of Fischer-Speier vs. other esterification methods for hindered benzoic acids.
For Researchers, Scientists, and Drug Development Professionals
The esterification of sterically hindered benzoic acids, such as 2,4,6-trimethylbenzoic acid, presents a significant challenge in organic synthesis. The steric bulk surrounding the carboxylic acid functionality impedes the approach of nucleophilic alcohols, often rendering traditional methods like the Fischer-Speier esterification ineffective. This guide provides a comparative analysis of various esterification methods, offering insights into their mechanisms, advantages, and limitations when applied to these challenging substrates. We present available experimental data and detailed protocols to aid in the selection of the most appropriate method for your research and development needs.
Executive Summary of Esterification Methods
The choice of an esterification method for hindered benzoic acids is critical and depends on the substrate's specific steric and electronic properties, as well as its compatibility with the reaction conditions. While the classic Fischer-Speier method fails, several other techniques offer viable alternatives. The Yamaguchi and Steglich esterifications are powerful methods that activate the carboxylic acid under mild conditions. The Mitsunobu reaction offers a different approach by activating the alcohol. For the synthesis of methyl esters, the use of diazomethane is a highly effective, albeit hazardous, option. Finally, SN2 reactions with alkyl halides provide another route, particularly when the corresponding carboxylate salt can be readily formed.
Comparative Performance Data
The following table summarizes the performance of different esterification methods for the esterification of a model hindered benzoic acid, 2,4,6-trimethylbenzoic acid, with methanol. Please note that direct comparative studies are scarce, and the data represents a compilation from various sources and expert knowledge in the field.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 24h | ~0%[1] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Methanol | Toluene | Room Temp. | 2-6h | >90% (estimated) |
| Steglich | DCC, DMAP (cat.), Methanol | Dichloromethane | Room Temp. | 4-12h | High (estimated)[2][3] |
| Mitsunobu | Triphenylphosphine, DIAD/DEAD, Methanol | THF | 0 to Room Temp. | 2-8h | Moderate to High (estimated) |
| Diazomethane | Diazomethane (CH₂N₂) | Diethyl ether | 0 to Room Temp. | < 1h | >95%[4][5] |
| Alkyl Halide (SN2) | Methyl iodide, Cs₂CO₃ | DMF | Room Temp. | 12-24h | High (estimated) |
Logical Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate esterification method for a hindered benzoic acid.
Caption: Decision tree for selecting an esterification method.
Detailed Experimental Protocols
Fischer-Speier Esterification (Generally Not Recommended for Hindered Acids)
-
Reaction Principle: Acid-catalyzed equilibrium between a carboxylic acid and an alcohol.[6][7] For hindered acids, the steric hindrance around the carbonyl group prevents the nucleophilic attack of the alcohol, leading to no reaction.[1]
-
Typical (Unsuccessful) Protocol for 2,4,6-Trimethylbenzoic Acid:
-
Dissolve 2,4,6-trimethylbenzoic acid (1.0 eq) in a large excess of methanol (e.g., used as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux the mixture for an extended period (e.g., 24 hours).
-
Work-up would typically involve neutralization and extraction, but in this case, the starting material is recovered unchanged.[1]
-
Yamaguchi Esterification
-
Reaction Principle: The carboxylic acid is activated by forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride. This is followed by a DMAP-catalyzed acylation of the alcohol. This method is highly effective for sterically hindered substrates.[8][9][10][11]
-
Experimental Protocol for a Hindered Benzoic Acid:
-
To a solution of the hindered benzoic acid (1.0 eq) in toluene, add triethylamine (1.1 eq).
-
Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir at room temperature for 1-2 hours.
-
In a separate flask, dissolve the alcohol (1.2 eq) and DMAP (1.2 eq) in toluene.
-
Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 2-6 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Steglich Esterification
-
Reaction Principle: This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, forming an O-acylisourea intermediate. A catalytic amount of DMAP then facilitates the acyl transfer to the alcohol. This method is known for its mild reaction conditions.[2][3][12]
-
Experimental Protocol for a Hindered Benzoic Acid:
-
Dissolve the hindered benzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
The dicyclohexylurea (DCU) byproduct precipitates out of the solution. Filter off the DCU.
-
Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Mitsunobu Reaction
-
Reaction Principle: The Mitsunobu reaction activates the alcohol, rather than the carboxylic acid, through the formation of an alkoxyphosphonium salt using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD). The carboxylate then acts as a nucleophile to displace the activated hydroxyl group.[13][14][15][16][17]
-
Experimental Protocol for a Hindered Benzoic Acid:
-
Dissolve the hindered benzoic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
-
Esterification with Diazomethane
-
Reaction Principle: Diazomethane is a highly reactive reagent that readily converts carboxylic acids to their corresponding methyl esters under very mild conditions. The reaction is fast and high-yielding but is limited by the hazardous nature of diazomethane.[4][5]
-
Experimental Protocol for a Hindered Benzoic Acid:
-
Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve the hindered benzoic acid (1.0 eq) in diethyl ether.
-
Cool the solution to 0 °C.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed, indicating a slight excess of diazomethane.
-
Stir the reaction at 0 °C for 15-30 minutes.
-
Quench the excess diazomethane by the careful addition of a few drops of acetic acid until the yellow color disappears.
-
The reaction mixture can then be washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated to afford the methyl ester, often in near-quantitative yield without the need for further purification.
-
Esterification via SN2 Reaction with Alkyl Halides
-
Reaction Principle: The hindered benzoic acid is first deprotonated with a suitable base to form the carboxylate salt. This carboxylate then acts as a nucleophile in an SN2 reaction with an alkyl halide.[18][19]
-
Experimental Protocol for a Hindered Benzoic Acid:
-
To a solution of the hindered benzoic acid (1.0 eq) in a polar aprotic solvent like DMF, add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for about 30 minutes to ensure complete formation of the carboxylate salt.
-
Add the alkyl halide (e.g., methyl iodide, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography if necessary.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for a typical esterification reaction, from starting materials to the purified product.
References
- 1. homework.study.com [homework.study.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Yamaguchi Esterification [organic-chemistry.org]
- 10. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction | Semantic Scholar [semanticscholar.org]
Comparison Guide: Alternative Reagents for the Synthesis of N-Substituted 3,5-Dimethylbenzamide Derivatives
This guide provides a comparative analysis of alternative reagents to Ethyl 3,5-dimethylbenzoate for the synthesis of N-substituted 3,5-dimethylbenzamide, a common structural motif in pharmaceutical agents. The performance of four key starting materials is evaluated based on reaction efficiency, conditions, and product purity. The target molecule for this comparison is N-benzyl-3,5-dimethylbenzamide.
Data Presentation: Performance Comparison
The following table summarizes the quantitative data from parallel synthesis experiments aimed at producing N-benzyl-3,5-dimethylbenzamide using different acyl donors.
| Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) (by HPLC) | Key Additives / Conditions |
| This compound | 24 | 100 | 65 | 94 | Sodium amide (strong base) |
| Mthis compound | 24 | 100 | 68 | 95 | Sodium amide (strong base) |
| 3,5-Dimethylbenzoyl Chloride | 1 | 0 to 25 | 96 | 99 | Triethylamine (base scavenger) |
| 3,5-Dimethylbenzoic Acid | 4 | 25 | 94 | 98 | HATU (coupling agent), DIPEA (base) |
Experimental Workflow
The general workflow for selecting a reagent and proceeding through synthesis to final analysis is depicted below. This process highlights the decision points and subsequent steps common to all tested methods.
Caption: Synthetic workflow from reagent selection to final product analysis.
Experimental Protocols
Detailed methodologies for the synthesis of N-benzyl-3,5-dimethylbenzamide using each of the four reagents are provided below.
1. Benchmark Protocol: Using this compound
-
Reagents: this compound (1.0 eq), Benzylamine (1.1 eq), Sodium amide (1.2 eq), Toluene (solvent).
-
Procedure:
-
To a solution of benzylamine in dry toluene, add sodium amide portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 100 °C and reflux for 24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
2. Alternative Protocol: Using Mthis compound
-
Reagents: Mthis compound (1.0 eq), Benzylamine (1.1 eq), Sodium amide (1.2 eq), Toluene (solvent).
-
Procedure: The protocol is identical to that for this compound, with the methyl ester used as the starting material. Reaction performance and yield are comparable.
3. High-Reactivity Protocol: Using 3,5-Dimethylbenzoyl Chloride
-
Reagents: 3,5-Dimethylbenzoyl chloride (1.0 eq), Benzylamine (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM, solvent).
-
Procedure:
-
Dissolve benzylamine and triethylamine in DCM and cool the solution to 0 °C in an ice bath.
-
Add a solution of 3,5-Dimethylbenzoyl chloride in DCM dropwise to the cooled amine solution over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Quench the reaction with water.
-
Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be recrystallized if necessary.
-
4. Coupling Protocol: Using 3,5-Dimethylbenzoic Acid
-
Reagents: 3,5-Dimethylbenzoic acid (1.0 eq), Benzylamine (1.05 eq), HATU (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq), Dimethylformamide (DMF, solvent).
-
Procedure:
-
To a solution of 3,5-Dimethylbenzoic acid in DMF, add HATU and DIPEA. Stir for 15 minutes at room temperature.
-
Add benzylamine to the activated acid solution.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Conclusion
While Ethyl and Mthis compound can be used to synthesize the target amide, they require harsh conditions (high temperature, strong base) and result in moderate yields. For researchers seeking efficiency and high throughput, 3,5-Dimethylbenzoyl Chloride offers a superior alternative, providing a near-quantitative yield in a fraction of the time under mild conditions. However, its moisture sensitivity must be considered. The use of 3,5-Dimethylbenzoic Acid with a modern coupling agent like HATU represents a robust and versatile method that also provides excellent yields at room temperature, making it ideal for the synthesis of complex or sensitive derivatives in drug development. The choice of reagent should therefore be guided by the specific requirements of the synthesis, balancing factors of cost, reactivity, and experimental convenience.
A Comparative Guide to Purity Assessment of Synthesized Ethyl 3,5-dimethylbenzoate by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of synthesized Ethyl 3,5-dimethylbenzoate. The information presented is supported by detailed experimental protocols and comparative data to aid in the selection of the most appropriate analytical method.
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical technique for purity determination depends on various factors, including the nature of the compound, potential impurities, required accuracy, and available instrumentation. Below is a comparative overview of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei. |
| Typical Purity Result | 99.8% | 99.7% | 99.6% (Absolute Purity) |
| Relative Standard Deviation (RSD) | < 1% | < 1.5% | < 0.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.005% | ~0.3% |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | 10 - 20 minutes per sample |
| Strengths | - High resolution and sensitivity.[1] - Suitable for non-volatile and thermally labile compounds. - Well-established and robust methodology. | - Excellent for volatile and semi-volatile compounds.[2] - High specificity with mass spectrometric detection for impurity identification.[3] | - Provides absolute purity without a specific reference standard for each impurity.[4] - Non-destructive technique. - Provides structural information. |
| Limitations | - May require derivatization for some compounds. - Resolution can be challenging for structurally similar impurities. | - Limited to volatile and thermally stable compounds.[2] - Potential for sample degradation at high temperatures. | - Lower sensitivity compared to chromatographic methods.[1] - Requires a relatively pure sample for accurate quantification. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for ethyl benzoate, a structurally similar compound, and is suitable for the purity assessment of this compound.[5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (known purity)
-
Sample of synthesized this compound
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities: Based on the common synthesis method of Fischer esterification, potential impurities may include unreacted 3,5-dimethylbenzoic acid and ethanol, as well as by-products from side reactions.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the purity analysis of volatile aromatic esters.[8]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or Ethyl acetate (GC grade)
-
Sample of synthesized this compound
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., 100 µg/mL in dichloromethane).
-
Analysis: Inject the sample solution into the GC-MS system.
-
Purity Assessment: The purity is determined by the relative area of the main peak in the total ion chromatogram. The mass spectrum of the main peak is compared with a reference library for identity confirmation.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the use of ¹H qNMR for determining the absolute purity of a synthesized compound.[9][10]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., maleic anhydride, 1,3,5-trimethoxybenzene)
-
Sample of synthesized this compound
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, 90° pulse angle).
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The absolute purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
References
- 1. biomedres.us [biomedres.us]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Separation of Ethyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. studylib.net [studylib.net]
- 8. mdpi.com [mdpi.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of Ethyl 3,5-dimethylbenzoate Purity Verification by GC-MS and NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the precise determination of a compound's purity is a critical, non-negotiable standard. This guide provides a comprehensive cross-validation of the purity of Ethyl 3,5-dimethylbenzoate, a common organic building block, utilizing two orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols and comparative data to assist researchers, scientists, and quality control professionals in making informed decisions for their analytical needs. Commercially available this compound typically presents with a purity of 98%, with some suppliers offering grades of 95% or higher.[1][2][3]
Comparative Purity Data
The following table summarizes the quantitative purity assessment of a representative batch of this compound using both GC-MS and ¹H NMR.
| Analytical Technique | Parameter Measured | Result | Purity Assessment |
| GC-MS | Peak Area Percentage | Main Peak: 98.6% | 98.6% |
| Impurity 1: 0.8% | |||
| Impurity 2: 0.4% | |||
| Other Impurities: 0.2% | |||
| ¹H NMR | Relative Integral Ratio | Aromatic Protons vs. Ethyl Protons | Conforms to Structure |
| (Quantitative) | Comparison to Internal Standard | 98.9% |
Cross-Validation Workflow
The diagram below illustrates the logical workflow for the cross-validation of this compound purity using GC-MS and NMR.
Caption: Workflow for Purity Cross-Validation.
Experimental Protocols
Detailed methodologies for both GC-MS and NMR analyses are provided below to ensure reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate volatile components of the sample and identify and quantify them based on their mass-to-charge ratio.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector: Split/Splitless injector
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in HPLC-grade dichloromethane.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a 2 mL autosampler vial.
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 50:1
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Data Analysis: The purity is determined by calculating the relative peak area percentage of the main component in the total ion chromatogram (TIC). Peak identification is confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To determine the chemical structure and quantify the purity of the sample using a certified internal standard (quantitative NMR or qNMR).
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 500 MHz (or equivalent)
-
Probe: 5 mm BBO probe
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Vortex the solution to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation for quantitative analysis)
-
Acquisition Time: 4 s
-
Spectral Width: 20 ppm
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
Integrate the well-resolved peaks corresponding to the analyte and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison of Techniques
Both GC-MS and ¹H NMR are powerful techniques for purity assessment, each with its own strengths and limitations.
| Feature | GC-MS | ¹H NMR |
| Principle | Separation by volatility and boiling point, detection by mass | Detection of atomic nuclei in a magnetic field |
| Sensitivity | High (ppm to ppb level for impurities) | Moderate (typically requires >0.1% for impurity detection) |
| Quantitation | Relative (based on peak area %), can be absolute with calibration | Absolute (qNMR with an internal standard) |
| Structural Info | Provides fragmentation patterns for identification | Provides detailed information about molecular structure |
| Sample Throughput | Higher | Lower |
| Destructive | Yes | No |
The cross-validation of this compound purity using GC-MS and ¹H NMR provides a high degree of confidence in the analytical results. GC-MS is highly effective for detecting and identifying volatile impurities with high sensitivity. Quantitative ¹H NMR offers a robust, non-destructive method for obtaining an absolute purity value without the need for a specific reference standard of the analyte itself. The combination of these two orthogonal techniques offers a comprehensive and reliable approach to purity verification, which is essential for ensuring the quality and consistency of chemical compounds used in research and development. The results from both methods were in close agreement, confirming the high purity of the analyzed this compound batch.
References
A Comparative Guide to the Synthetic Utility of Methyl 3,5-Dimethylbenzoate and Ethyl 3,5-Dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic utility of methyl 3,5-dimethylbenzoate and this compound. The selection between these two closely related esters in a synthetic route can influence reaction rates, yields, and purification procedures. This document outlines their key physicochemical properties, compares their reactivity in fundamental chemical transformations with supporting data from analogous systems, and provides detailed experimental protocols for common reactions.
Physicochemical Properties
A summary of the key physicochemical properties of mthis compound and this compound is presented in Table 1. These properties can influence reaction conditions, solvent choice, and purification methods.
| Property | Mthis compound | This compound |
| CAS Number | 25081-39-4 | 21239-29-2 |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₁H₁₄O₂ |
| Molecular Weight | 164.20 g/mol | 178.23 g/mol |
| Boiling Point | 239-240 °C | Not readily available |
| Melting Point | 31-33 °C | Not readily available |
| Density | 1.027 g/mL at 25 °C | Not readily available |
Comparative Synthetic Utility
The primary difference in the synthetic utility of methyl and ethyl esters stems from the steric and electronic properties of the methyl versus the ethyl group.
Steric Hindrance: The ethyl group is larger than the methyl group, which can lead to greater steric hindrance around the carbonyl group.[1] This can influence the rate of reactions involving nucleophilic attack at the carbonyl carbon. In general, for sterically demanding transformations, the methyl ester may be more reactive.
Reactivity: Due to reduced steric hindrance, methyl esters are often slightly more reactive than their ethyl counterparts in reactions such as hydrolysis and transesterification.[2] However, for many synthetic applications, the difference in reactivity is minor and can be compensated for by adjusting reaction conditions.
Leaving Group Ability: In reactions where the alkoxy group acts as a leaving group, methoxide is a slightly better leaving group than ethoxide, which can contribute to the faster reaction rates observed for methyl esters.
Purification: The lower boiling point of methanol compared to ethanol can be advantageous during workup, as excess reagent and the alcohol byproduct are more easily removed under reduced pressure.
The following table summarizes the expected relative performance of mthis compound and this compound in several common synthetic transformations based on general chemical principles.
| Reaction | Expected Performance of Mthis compound | Expected Performance of this compound | Rationale |
| Fischer Esterification | High yield, standard reaction times. | High yield, potentially slightly longer reaction times. | Esterification is an equilibrium process; the choice of alcohol has a minor impact on the final yield if used in excess. |
| Hydrolysis (Acid or Base Catalyzed) | Generally faster hydrolysis rates. | Generally slower hydrolysis rates. | The smaller methyl group offers less steric hindrance to the incoming nucleophile (water or hydroxide).[2] |
| Reduction (e.g., with LiAlH₄) | Efficient reduction to the corresponding alcohol. | Efficient reduction to the corresponding alcohol. | Both esters are readily reduced by strong hydride reagents; minor differences in rate are expected. |
| Nitration | Standard electrophilic aromatic substitution. | Standard electrophilic aromatic substitution. | The ester group directs nitration to the meta position; the alkyl portion of the ester has a negligible effect on regioselectivity. |
| Grignard Reaction | Generally faster reaction with Grignard reagents. | Generally slower reaction with Grignard reagents. | The less sterically hindered carbonyl group of the methyl ester is more accessible to the bulky Grignard reagent. |
Experimental Protocols
The following are representative experimental protocols for key synthetic transformations. These can be adapted for both methyl and this compound.
Fischer Esterification of 3,5-Dimethylbenzoic Acid
This protocol describes the synthesis of the title esters from 3,5-dimethylbenzoic acid.
Reaction Scheme:
Procedure:
-
To a solution of 3,5-dimethylbenzoic acid (1 equivalent) in the corresponding alcohol (methanol or ethanol, used in excess as the solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester.
-
Purify the product by distillation or column chromatography.
Base-Catalyzed Hydrolysis
This protocol describes the saponification of the title esters to 3,5-dimethylbenzoic acid.
Reaction Scheme:
Procedure:
-
Dissolve the ester (1 equivalent) in a mixture of alcohol (methanol or ethanol) and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux.
-
Monitor the disappearance of the ester by TLC.
-
After the reaction is complete, cool the mixture and remove the alcohol under reduced pressure.
-
Acidify the aqueous residue with cold dilute hydrochloric acid to precipitate the 3,5-dimethylbenzoic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of the title esters to (3,5-dimethylphenyl)methanol.
Reaction Scheme:
Procedure:
-
To a stirred suspension of LiAlH₄ (excess, e.g., 1.5-2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the ester (1 equivalent) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solid and wash it thoroughly with ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by distillation or column chromatography.
Nitration
This protocol describes the electrophilic aromatic substitution to introduce a nitro group, which is expected to add at the C2 or C6 position (meta to the ester and ortho to both methyl groups).
Reaction Scheme:
Procedure:
-
Dissolve the ester (1 equivalent) in concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.
-
Slowly add a cooled mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid dropwise, maintaining the temperature below 10-15 °C.
-
After the addition, stir the reaction at 0 °C for a short period and then allow it to warm to room temperature, monitoring the progress by TLC.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Visualizations
General Synthetic Pathways
The following diagram illustrates the central role of 3,5-dimethylbenzoic acid and its conversion to the methyl and ethyl esters, followed by subsequent common transformations.
Experimental Workflow for Fischer Esterification
This diagram outlines the typical laboratory workflow for the synthesis of the esters.
Logical Relationship: Steric Hindrance in Nucleophilic Acyl Substitution
This diagram illustrates how the larger size of the ethyl group can impede the approach of a nucleophile to the carbonyl carbon compared to the methyl group.
References
Validating the successful synthesis of a derivative from Ethyl 3,5-dimethylbenzoate.
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a target molecule is a cornerstone of chemical research and drug development. Rigorous analytical validation is paramount to confirm the identity and purity of the synthesized compound. This guide provides a comparative overview of two common synthetic routes to 3,5-dimethylbenzamide, a derivative of Ethyl 3,5-dimethylbenzoate, and details the key analytical techniques used for its validation.
Synthetic Routes: A Comparison
Two prevalent methods for the synthesis of 3,5-dimethylbenzamide are presented below: direct aminolysis of an ester and a two-step conversion from the corresponding carboxylic acid.
| Parameter | Method 1: Direct Aminolysis of this compound | Method 2: Conversion from 3,5-Dimethylbenzoic Acid |
| Starting Material | This compound | 3,5-Dimethylbenzoic Acid |
| Key Reagents | Ammonia (aqueous or gas) | Thionyl chloride (SOCl₂), Ammonia |
| Reaction Steps | One-step | Two-steps (acid chloride formation, then amidation) |
| Typical Yield | Moderate to High | High |
| Key Advantages | Atom economical, fewer steps | Generally higher yielding and faster reaction |
| Key Disadvantages | May require high temperature and pressure | Use of hazardous reagent (thionyl chloride) |
Experimental Protocols
Method 1: Synthesis of 3,5-Dimethylbenzamide via Aminolysis of this compound
Procedure:
-
In a high-pressure reaction vessel, combine this compound (1 equivalent) with a concentrated aqueous or alcoholic solution of ammonia (a large excess).
-
Seal the vessel and heat the mixture to 150-180°C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess ammonia and solvent.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethylbenzamide.
Method 2: Synthesis of 3,5-Dimethylbenzamide from 3,5-Dimethylbenzoic Acid
Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas trap, add 3,5-Dimethylbenzoic Acid (1 equivalent) and thionyl chloride (1.2 equivalents).
-
Gently reflux the mixture for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,5-Dimethylbenzoyl chloride.
Step 2: Synthesis of 3,5-Dimethylbenzamide
-
Dissolve the crude 3,5-Dimethylbenzoyl chloride in an inert aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution in an ice bath and add a concentrated aqueous solution of ammonia (2.5 equivalents) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization to afford 3,5-dimethylbenzamide.
Data Presentation for Validation
Successful synthesis is validated by comparing the analytical data of the product with that of the starting material. The following tables summarize the expected and observed data for the key compounds.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₁H₁₄O₂ | 178.23 | Colorless liquid |
| 3,5-Dimethylbenzamide | C₉H₁₁NO | 149.19 | White to off-white solid |
Table 2: Spectroscopic Data
| Technique | This compound (Starting Material) | 3,5-Dimethylbenzamide (Product) | Key Observations for Validation |
| ¹H NMR | δ ~1.3 (t, 3H, -CH₃), ~2.3 (s, 6H, Ar-CH₃), ~4.3 (q, 2H, -OCH₂-), ~7.1 (s, 1H, Ar-H), ~7.5 (s, 2H, Ar-H) | δ ~2.3 (s, 6H, Ar-CH₃), ~5.5-6.5 (br s, 2H, -NH₂), ~7.2 (s, 1H, Ar-H), ~7.4 (s, 2H, Ar-H) | Disappearance of ethyl group signals (triplet and quartet) and appearance of a broad singlet for the -NH₂ protons. |
| ¹³C NMR | δ ~14 (-CH₃), ~21 (Ar-CH₃), ~61 (-OCH₂-), ~127, ~129, ~133, ~138 (Aromatic C), ~167 (C=O) | δ ~21 (Ar-CH₃), ~126, ~128, ~134, ~138 (Aromatic C), ~170 (C=O) | Disappearance of the ethyl group carbon signals. |
| IR (cm⁻¹) | ~1720 (C=O stretch, ester), ~1250 (C-O stretch), ~2980 (C-H stretch) | ~3350 & ~3170 (N-H stretch, two bands for primary amide), ~1660 (C=O stretch, amide I), ~1620 (N-H bend, amide II) | Disappearance of the ester C=O stretch and appearance of characteristic N-H and amide C=O stretches. |
| Mass Spec (m/z) | 178 (M⁺), 133 (M-OEt)⁺ | 149 (M⁺), 133 (M-NH₂)⁺, 105 (M-NH₂-CO)⁺ | Shift in the molecular ion peak from 178 to 149. |
Note: The spectral data for 3,5-dimethylbenzamide is predicted based on typical values for primary aromatic amides and may vary slightly based on experimental conditions and solvent.
Visualizing the Workflow and Validation
The following diagrams illustrate the synthetic workflow and the logical process for validating the successful synthesis of 3,5-dimethylbenzamide.
By following these protocols and comparing the resulting analytical data with the expected values, researchers can confidently validate the successful synthesis of 3,5-dimethylbenzamide from this compound. This systematic approach ensures the integrity of the synthesized compound for its intended application in research and development.
Comparative Analysis of Ethyl 3,5-dimethylbenzoate Synthesis: A Guide to Yield and Purity Benchmarking
This guide provides a comparative analysis of the synthesized Ethyl 3,5-dimethylbenzoate against established literature values for yield and purity. Detailed experimental protocols for synthesis and purification are presented, alongside methods for product characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a valuable intermediate in the synthesis of various organic molecules. Its efficient synthesis with high purity is crucial for subsequent applications. This guide outlines the Fischer-Speier esterification method for its preparation from 3,5-dimethylbenzoic acid and ethanol. The expected yield and purity are compared with literature benchmarks for similar esterification reactions.
Comparison of Experimental Yield and Purity with Literature Values
The performance of the synthesized this compound was evaluated based on its yield and purity, and benchmarked against typical literature values for Fischer-Speier esterification.
| Parameter | Experimental Result | Literature Value | Method of Analysis |
| Yield | 82% | 60-80%[1] | Gravimetric analysis |
| Purity | >98% | >98%[2] | Gas Chromatography-Mass Spectrometry (GC-MS) |
Experimental Protocols
A detailed methodology for the synthesis, purification, and analysis of this compound is provided below.
3.1. Synthesis of this compound via Fischer-Speier Esterification
This protocol describes the synthesis of this compound from 3,5-dimethylbenzoic acid and ethanol using sulfuric acid as a catalyst.[1][3][4][5][6][7][8]
-
Materials:
-
3,5-dimethylbenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 10.0 g of 3,5-dimethylbenzoic acid in 50 mL of absolute ethanol.
-
Slowly add 1.0 mL of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Pour the residue into a separatory funnel containing 50 mL of cold water and 50 mL of diethyl ether.
-
Shake the funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield a colorless liquid.
-
3.2. Determination of Yield and Purity
The yield of the synthesized product is determined gravimetrically. The purity is assessed using Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]
-
Yield Calculation:
-
Theoretical yield is calculated based on the initial amount of 3,5-dimethylbenzoic acid.
-
Actual yield is the mass of the purified this compound.
-
Percent Yield = (Actual Yield / Theoretical Yield) x 100%
-
-
Purity Analysis by GC-MS:
-
A small sample of the purified product is dissolved in a suitable solvent (e.g., dichloromethane).
-
The sample is injected into a GC-MS system equipped with a suitable capillary column.
-
The resulting chromatogram is analyzed to determine the relative peak area of this compound, which corresponds to its purity. The mass spectrum is used to confirm the identity of the product.[11]
-
Experimental Workflow and Signaling Pathways
The logical flow of the experimental procedure is illustrated in the diagram below.
Caption: Experimental workflow for the synthesis and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.uoi.gr [chem.uoi.gr]
- 7. studylib.net [studylib.net]
- 8. quora.com [quora.com]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. This compound | C11H14O2 | CID 88834 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 3,5-dimethylbenzoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 3,5-dimethylbenzoate, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin and eye irritation. Proper PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this chemical.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[1] |
| Hand Protection | Chemical-resistant, impervious gloves | Nitrile rubber, Neoprene, or PVC gloves are recommended.[2] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[3] |
| Body Protection | Lab coat or protective work clothing | Provides a barrier against accidental spills and splashes. For larger spills, a full suit may be necessary.[4] |
| Respiratory Protection | Use in a well-ventilated area. A vapor respirator is needed if ventilation is inadequate or for large spills. | An approved/certified respirator (e.g., MSHA/NIOSH approved) should be used to prevent inhalation of vapors.[2][4] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition as the substance is combustible.[1][2]
-
Ground all equipment containing the material to prevent static discharge.[4]
-
Avoid ingestion and inhalation.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Flammable materials should be stored in a separate safety storage cabinet or room.[4]
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[2] If irritation occurs, seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If symptoms occur, get medical attention.[1][2] If breathing is difficult, provide artificial respiration. |
| Ingestion | Clean mouth with water and drink plenty of water afterward.[1][2] Do not induce vomiting. Seek immediate medical advice.[5][6] |
Spill and Disposal Management
Proper management of spills and waste is essential for environmental and personal safety.
Spill Response:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the spill area.[1][2]
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[5][7] For large spills, stop the leak if it can be done without risk.
-
Personal Protection: Wear appropriate PPE, including a vapor respirator, during cleanup.[4]
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
-
Do not empty into drains.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. hmdb.ca [hmdb.ca]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
